Intepirdine
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFWROHYSMCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976249 | |
| Record name | Intepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607742-69-8 | |
| Record name | Intepirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607742-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intepirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Intepirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Intepirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INTEPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Intepirdine's mechanism of action as a 5-HT6 antagonist
An In-Depth Technical Guide to the Mechanism of Action of Intepirdine, a 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as SB-742457 and RVT-101) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition and memory, such as the hippocampus, striatum, and cortex. This localization has made it a significant target for therapeutic intervention in cognitive disorders, particularly Alzheimer's disease.[5] The primary therapeutic hypothesis for 5-HT6 receptor antagonism is the enhancement of cognitive function through the modulation of multiple neurotransmitter systems.[5] This guide provides a detailed overview of the molecular mechanism, pharmacological profile, and key experimental methodologies used to characterize this compound. Although this compound showed initial promise, it ultimately failed to meet its primary endpoints in pivotal Phase 3 clinical trials, leading to the discontinuation of its development.[4][6]
Core Mechanism of Action: 5-HT6 Receptor Antagonism
The therapeutic rationale for this compound is based on its ability to block the activity of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to the Gs alpha subunit.
Signaling Pathway
The canonical signaling pathway of the 5-HT6 receptor involves the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This pathway is initiated by the binding of the endogenous ligand, serotonin (5-HT). This compound, as a competitive antagonist, binds to the 5-HT6 receptor but does not activate it, thereby preventing serotonin from binding and initiating the downstream signaling cascade.
The pro-cognitive effects of 5-HT6 receptor antagonism are not thought to be a direct result of blocking cAMP production, but rather a consequence of the downstream effects on neurotransmitter release. Blockade of 5-HT6 receptors has been shown to disinhibit cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in key brain regions.[5][8] This is believed to occur through the modulation of GABAergic interneurons. By enhancing the activity of these critical neurotransmitter systems, 5-HT6 antagonists like this compound were hypothesized to improve learning and memory.
Quantitative Data Presentation
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT6 receptor.
Table 1: Pharmacodynamic Profile of this compound (SB-742457)
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (pKi) | Human | 9.63 | [1][2][9][10] |
| Binding Affinity (Ki) | Human | ~0.23 nM | Calculated |
| Selectivity | Various | >100-fold over other serotonin receptors and other neurotransmitter receptors | [1][2][9] |
Note: The Ki value was calculated from the pKi using the formula: Ki = 10(-pKi) M.
Table 2: Dosing Information for this compound (SB-742457)
| Study Type | Species | Dose Range | Route | Reference(s) |
| Preclinical | Rat | 3 - 60 mg/kg | Oral | [11] |
| Clinical (Phase 2) | Human | 5, 15, 35 mg | Oral (once daily) | [3][10] |
| Clinical (Phase 3) | Human | 35 mg | Oral (once daily) | [6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for two key types of experiments.
In Vitro: Functional Antagonism via cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a functional measure of receptor blockade.
Objective: To determine the potency (IC50) of this compound in blocking serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
Cell Line: A stable cell line (e.g., HEK-293 or CHO) recombinantly expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound (SB-742457).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES, BSA, and a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[12][13]
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[7][13]
-
Instrumentation: A microplate reader compatible with the chosen detection technology.
Protocol:
-
Cell Preparation: Culture the 5-HT6 receptor-expressing cells to approximately 80-90% confluency. On the day of the assay, harvest the cells, wash, and resuspend them in assay buffer to a predetermined optimal density.
-
Assay Plate Preparation: Dispense the cell suspension into a 384-well microplate.
-
Antagonist Addition: Prepare serial dilutions of this compound. Add the diluted antagonist to the wells and pre-incubate for a specified time (e.g., 20-30 minutes) at room temperature.
-
Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (typically the EC80 concentration) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This step stops the reaction and prepares the sample for quantification.
-
Signal Measurement: After a final incubation period in the dark, read the plate using a microplate reader. The signal generated is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
In Vivo: Pro-cognitive Effects via Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay in rodents to assess recognition memory, which is a facet of cognition often impaired in Alzheimer's disease.
Objective: To evaluate the ability of this compound to reverse a chemically-induced deficit in recognition memory in rats.
Apparatus: A square open-field arena, typically 40x40x40 cm, made of a non-porous material. Two sets of identical objects (e.g., two identical cubes, two identical cylinders) and one novel object are required.
Protocol:
-
Habituation (Day 1): Place each rat individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during the test.[14][15]
-
Familiarization/Training Trial (T1) (Day 2):
-
Administer the memory-impairing agent (e.g., scopolamine) to the rats.
-
After a set pre-treatment time, administer the vehicle or this compound (e.g., 30 minutes before the trial).[8]
-
Place two identical objects (A1 and A2) in the arena.
-
Place the rat in the arena, facing away from the objects, and allow it to explore for a fixed period (e.g., 3-5 minutes).
-
Record the time spent actively exploring each object (sniffing or touching with the nose).
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1-4 hours). Longer ITIs result in natural forgetting, which can also be used as a deficit model.[8]
-
Test/Choice Trial (T2) (Day 2):
-
Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.
-
Place the rat back into the arena and allow it to explore for a fixed period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate a Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
-
Compare the DI between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the this compound group would indicate a pro-cognitive effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
The Role of Intepirdine in Modulating Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intepirdine (also known as SB-742457 and RVT-101) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated as a potential therapeutic for cognitive impairment, primarily in Alzheimer's disease and dementia with Lewy bodies. The core hypothesis behind its development was that by blocking 5-HT6 receptors, which are predominantly expressed in the central nervous system, this compound would enhance cholinergic neurotransmission, a key pathway implicated in learning and memory. Preclinical studies demonstrated the potential of 5-HT6 receptor antagonists to increase acetylcholine (B1216132) levels in brain regions critical for cognition. While early-phase clinical trials showed some promise, the pivotal Phase 3 MINDSET trial ultimately failed to meet its primary endpoints, leading to the discontinuation of this compound's development. This guide provides a detailed technical overview of this compound's mechanism of action, its effects on cholinergic and other neurotransmitter pathways, and a summary of its preclinical and clinical data.
Mechanism of Action: Targeting the 5-HT6 Receptor
This compound is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system, with high densities in areas crucial for cognitive function, such as the hippocampus, prefrontal cortex, and striatum.[2]
Signaling Pathway of 5-HT6 Receptor Antagonism
The binding of serotonin to the 5-HT6 receptor activates a Gs-alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, this compound blocks this signaling cascade. The prevailing hypothesis is that 5-HT6 receptors exert a tonic inhibitory influence on cholinergic and glutamatergic neurons.[2][3] Therefore, antagonism of these receptors is expected to disinhibit these neurons, leading to an increase in the release of acetylcholine and glutamate.[2][3]
References
Investigating the Neuroprotective Effects of Intepirdine: A Technical Guide
Whitepaper | December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Intepirdine (also known as RVT-101 and SB-742457) is a potent and selective 5-HT6 receptor antagonist that was investigated as a symptomatic and potentially disease-modifying agent for Alzheimer's disease (AD) and other forms of dementia. The primary hypothesis for its therapeutic effect centered on the ability of 5-HT6 receptor antagonism to increase the release of acetylcholine (B1216132) and other neurotransmitters crucial for cognition.[1][2] Preclinical studies suggested direct neuroprotective properties, particularly under conditions of hypoxia and hypoglycemia.[3] Despite a strong mechanistic rationale and promising phase 2 data, the large-scale phase 3 MINDSET trial in patients with mild-to-moderate AD failed to meet its co-primary endpoints for cognition and function.[2][4] Subsequently, the development of this compound for AD and Dementia with Lewy Bodies was discontinued.[1] This technical guide provides an in-depth review of the scientific foundation for investigating this compound's neuroprotective effects, detailing its mechanism of action, summarizing the key preclinical and clinical data, and providing representative protocols for the experimental models used in its evaluation.
Core Mechanism of Action
This compound is a small molecule antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] These receptors are almost exclusively expressed in the central nervous system (CNS), with high density in regions critical for learning and memory, such as the hippocampus and cerebral cortex.[2] This CNS-specific localization made the 5-HT6 receptor an attractive therapeutic target, promising enhanced central cholinergic activity with minimal peripheral side effects.[2]
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of this pathway leads to the production of cyclic AMP (cAMP). Additionally, the 5-HT6 receptor can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) through a Fyn-tyrosine kinase-dependent mechanism.
Hypothesized Pro-Cognitive and Neuroprotective Mechanism
The leading hypothesis for the pro-cognitive effects of 5-HT6 antagonists is based on their modulation of multiple neurotransmitter systems. 5-HT6 receptors are located on GABAergic interneurons. By antagonizing these receptors, this compound was thought to inhibit the activity of these GABAergic neurons. This "disinhibition" would, in turn, increase the firing rate and subsequent release of acetylcholine and glutamate (B1630785) from cholinergic and glutamatergic neurons, respectively. This elevation of key neurotransmitters was proposed to enhance cognitive function and potentially confer neuroprotection.
Preclinical Evidence of Neuroprotection
The hypothesis that this compound could be directly neuroprotective, beyond its role as a cognitive enhancer, was supported by in vitro studies. Data presented by Axovant Sciences at the 2017 Alzheimer's Association International Conference (AAIC) showed that this compound exhibited protective effects in a cellular model of ischemia.[3]
In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
In a study using mixed cortical neuron (MCN) cultures, pre-treatment with this compound for 24 hours demonstrated neuroprotective effects against conditions of oxygen and glucose deprivation (OGD), an in vitro model for ischemic injury.[3] The primary endpoint was the release of lactate (B86563) dehydrogenase (LDH), a well-established surrogate marker for cell death and membrane damage.
Summary of Preclinical Data
The specific quantitative results from the AAIC poster presentation were not released in a peer-reviewed publication. However, the company reported a statistically significant outcome.
| Experimental Model | Compound | Insult | Endpoint Measured | Reported Outcome | Reference |
| Mixed Cortical Neuron Cultures | This compound | Oxygen-Glucose Deprivation (OGD) | Lactate Dehydrogenase (LDH) Release | Statistically significant decrease in LDH release (p<0.05 at multiple concentrations) | [3] |
Clinical Investigation: The MINDSET Trial
The most definitive evaluation of this compound's efficacy was the MINDSET study, a global, randomized, double-blind, placebo-controlled Phase 3 clinical trial.[2] The trial was designed to confirm the promising results of an earlier Phase 2b study.
Study Design
-
Population: 1,315 patients with mild-to-moderate Alzheimer's disease.[2]
-
Intervention: this compound (35 mg, once daily) or placebo for 24 weeks.[2]
-
Background Therapy: All patients were on a stable dose of the acetylcholinesterase inhibitor donepezil (B133215).[2]
-
Co-Primary Endpoints:
-
Key Secondary Endpoint: Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]
Summary of Clinical Efficacy Results
The MINDSET trial did not meet its co-primary endpoints. There were no statistically significant differences between the this compound and placebo groups in the measures of cognition or activities of daily living after 24 weeks of treatment.[2] A small, statistically significant benefit was observed on the CIBIC+ secondary endpoint.
| Endpoint | Treatment Group | Placebo Group | Adjusted Mean Difference (95% CI) | P-Value | Reference |
| ADAS-Cog | - | - | -0.36 (-0.95, 0.22) | 0.2249 | [2] |
| ADCS-ADL | - | - | -0.09 (-0.90, 0.72) | 0.8260 | [2] |
| CIBIC+ | - | - | Benefit over placebo | 0.0234 | [2] |
Safety and Tolerability
This compound demonstrated a favorable safety profile and was well-tolerated, with safety results comparable to placebo.[2]
Conclusion: Failure to Translate
Despite a compelling mechanism of action and supportive, albeit limited, preclinical neuroprotection data, this compound failed to demonstrate clinical efficacy in a large-scale Phase 3 trial. The lack of benefit in the MINDSET study led to the discontinuation of its development for Alzheimer's disease and Dementia with Lewy Bodies.[1] The story of this compound serves as a critical case study in drug development, highlighting the significant challenge of translating promising preclinical findings and mechanistic hypotheses into tangible clinical benefits for patients with complex neurodegenerative diseases.
Appendix: Detailed Experimental Protocols
The following sections describe representative, detailed methodologies for the key experiments used to evaluate the neuroprotective potential of a compound like this compound.
Experimental Workflow: In Vitro Neuroprotection Assay
Protocol: Oxygen-Glucose Deprivation (OGD) and LDH Assay
This protocol describes a typical method for assessing neuroprotection against ischemic-like injury in primary neuronal cultures.
1. Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 18 (E18) rat pups and plated on poly-D-lysine-coated 96-well plates.
-
Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 10-14 days in vitro (DIV) to allow for maturation.
2. Compound Pre-treatment:
-
On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Cells are incubated with the compound for a pre-determined period, typically 24 hours.[3]
3. Oxygen-Glucose Deprivation (OGD):
-
The treatment medium is removed and replaced with a glucose-free DMEM/Neurobasal medium.
-
The 96-well plate is placed inside a hypoxic chamber (e.g., Billups-Rothenberg modular chamber).
-
The chamber is flushed with a gas mixture of 95% N2 / 5% CO2 for 10-15 minutes to displace oxygen.[5][6]
-
The sealed chamber is placed in a 37°C incubator for the duration of the insult (e.g., 60-120 minutes).
4. Reperfusion:
-
The plate is removed from the hypoxic chamber.
-
The OGD medium is quickly replaced with the original, pre-warmed treatment medium (containing glucose, B27, and the respective compound/vehicle).
-
The plate is returned to a standard normoxic (21% O2, 5% CO2) incubator for 24 hours to allow for injury development.[7]
5. LDH Release Assay:
-
After the reperfusion period, the plate is centrifuged at a low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells.
-
A 50 µL aliquot of the cell-free supernatant is carefully transferred from each well to a new, clear 96-well assay plate.[8]
-
Control wells for maximum LDH release are prepared by adding a lysis buffer (e.g., 0.5-1% Triton X-100) to untreated wells 30 minutes before supernatant collection.
-
The LDH assay reagent (containing a tetrazolium salt, diaphorase, and necessary cofactors) is prepared according to the manufacturer's instructions (e.g., from Sigma-Aldrich, Roche, or Abcam).[9]
-
50-100 µL of the assay reagent is added to each well of the assay plate.
-
The plate is incubated at room temperature, protected from light, for 15-30 minutes, or until a color change is apparent.
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 1M acetic acid).[8]
-
The absorbance is read using a microplate reader at 490 nm.
6. Data Analysis:
-
Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous release is from vehicle-treated, normoxic control wells.
-
Maximum release is from lysis-buffer-treated wells.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to determine if the reduction in LDH release by this compound is statistically significant compared to the vehicle-treated OGD group.
Protocol: In Vivo Microdialysis for Acetylcholine Release
This protocol outlines a method to measure extracellular acetylcholine (ACh) levels in the brain of a freely moving rat, a key experiment to confirm the mechanistic hypothesis of this compound.
1. Surgical Implantation of Guide Cannula:
-
A male Sprague-Dawley rat (250-300g) is anesthetized and placed in a stereotaxic frame.[10]
-
A guide cannula is surgically implanted, targeting a brain region of interest such as the ventral hippocampus or prefrontal cortex, and secured to the skull with dental cement.[10]
-
The animal is allowed to recover from surgery for 3-7 days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, the rat is placed in a microdialysis bowl that allows for free movement.
-
A microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula into the target brain region.
-
The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[11]
-
The aCSF must contain an acetylcholinesterase (AChE) inhibitor (e.g., 100 nM neostigmine) to prevent the rapid degradation of ACh in the extracellular space, allowing for its detection.[12]
3. Sample Collection and Drug Administration:
-
The system is allowed to equilibrate for 60-90 minutes.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled vials.
-
This compound or vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Post-administration dialysate samples are collected for several hours to measure the change in ACh concentration over time.
4. Sample Analysis (HPLC-ECD or LC-MS/MS):
-
ACh concentrations in the dialysate are quantified using a highly sensitive analytical method.
-
HPLC with Electrochemical Detection (HPLC-ECD): Samples are injected into an HPLC system. ACh is separated on a column and then passed through a post-column immobilized enzyme reactor containing AChE and choline (B1196258) oxidase. This converts ACh to hydrogen peroxide, which is then detected by the electrochemical detector.[11]
-
LC-MS/MS: This method offers high specificity and sensitivity. A deuterated ACh internal standard is added to the samples. The samples are injected into an LC-MS/MS system, and ACh is quantified based on its mass-to-charge ratio compared to the internal standard.[10]
5. Data Analysis:
-
ACh concentrations are calculated for each time point.
-
The results are typically expressed as a percentage change from the average baseline concentration.
-
Statistical analysis is used to compare the ACh levels in the this compound-treated group to the vehicle-treated group.
This compound Development and Discontinuation Logic
References
- 1. alzforum.org [alzforum.org]
- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Preclinical Data for this compound Suggests Potential Neuroprotective Properties [prnewswire.com]
- 4. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 10. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
The Discovery and Developmental Odyssey of Intepirdine (RVT-101): A Technical Guide
Foreword: This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of Intepirdine (RVT-101), a selective 5-HT6 receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacology of cognitive enhancers and the challenges of developing therapeutics for neurodegenerative diseases. This document details the scientific rationale, preclinical evidence, clinical trial design and outcomes, and the ultimate discontinuation of this compound for its primary indications.
Executive Summary
This compound, also known as RVT-101 and formerly as SB-742457, was a promising small molecule investigated for the symptomatic treatment of Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Originally developed by GlaxoSmithKline (GSK) and later acquired by Axovant Sciences, its mechanism of action centered on the antagonism of the serotonin (B10506) 6 (5-HT6) receptor, a target believed to modulate cholinergic and glutamatergic neurotransmission. Despite a plausible scientific rationale and some encouraging early-phase clinical data, this compound ultimately failed to demonstrate efficacy in pivotal Phase 3 trials, leading to the termination of its development for these indications. This guide chronicles its journey from a novel therapeutic concept to a late-stage clinical disappointment, offering valuable insights into the complexities of CNS drug development.
Discovery and Preclinical Development
The 5-HT6 Receptor as a Therapeutic Target
The discovery of this compound was rooted in the growing understanding of the role of the serotonergic system in cognition. The 5-HT6 receptor, almost exclusively expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory such as the hippocampus and cortex, emerged as a compelling target.[1] Antagonism of the 5-HT6 receptor was hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems.
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT6 receptor. The primary mechanism of action is believed to be the enhancement of cholinergic neurotransmission. By blocking the inhibitory effects of serotonin on acetylcholine (B1216132) release, 5-HT6 receptor antagonists are thought to increase acetylcholine levels in the synaptic cleft, thereby compensating for the cholinergic deficits characteristic of Alzheimer's disease.[2]
Preclinical Efficacy
Under its original name, SB-742457, this compound demonstrated pro-cognitive effects in various animal models. Preclinical studies in rats showed that the compound could reverse both age-related and scopolamine-induced learning and memory deficits.[1] These findings provided a strong rationale for its progression into clinical development for dementia.
Novel Object Recognition (NOR) Test: This test assesses a rodent's ability to recognize a novel object in a familiar environment.
-
Protocol:
-
Habituation: Rats are individually habituated to an open-field arena for a set period.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory.
-
Protocol:
-
Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Rats undergo several trials per day for several days, starting from different locations, to learn the platform's location.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.
-
Data Analysis: The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Clinical Development
This compound underwent a series of clinical trials in patients with mild-to-moderate Alzheimer's disease and Dementia with Lewy Bodies.
Phase 1 and Early Phase 2 Studies
Initial Phase 1 studies established the safety and tolerability of this compound.[1] Early Phase 2 trials conducted by GSK explored its efficacy as both a monotherapy and as an adjunct to acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215). While monotherapy trials showed mixed results, a Phase 2b study suggested a potential benefit when this compound was added to a stable regimen of donepezil.[1] This finding was a critical driver for its further development by Axovant.
The MINDSET Trial (Phase 3) in Alzheimer's Disease
The MINDSET study was a large, global, randomized, double-blind, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of this compound (35 mg once daily) as an adjunctive therapy to donepezil in patients with mild-to-moderate AD.[3][4]
The MINDSET trial did not meet its co-primary endpoints. There was no statistically significant difference between the this compound and placebo groups in the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[3]
| Endpoint | This compound 35 mg + Donepezil (n=661) | Placebo + Donepezil (n=654) | Adjusted Mean Difference (95% CI) | p-value |
| ADAS-Cog Change from Baseline | -0.36 (-0.95, 0.22) | 0.2249 | ||
| ADCS-ADL Change from Baseline | -0.09 (-0.90, 0.72) | 0.8260 | ||
| Table 1: Primary Efficacy Outcomes of the MINDSET Trial at Week 24.[3] |
A statistically significant benefit was observed for this compound on the secondary endpoint of the Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[2]
This compound was generally well-tolerated in the MINDSET trial, with a safety profile comparable to placebo.[2]
| Adverse Event (≥2% in either group) | This compound 35 mg (n=656) | Placebo (n=651) |
| Fall | 5.6% | 4.5% |
| Diarrhea | 3.5% | 2.9% |
| Nausea | 3.2% | 2.2% |
| Headache | 2.9% | 3.2% |
| Agitation | 2.7% | 2.3% |
| Urinary tract infection | 3.8% | 4.0% |
| Nasopharyngitis | 2.9% | 3.4% |
| Table 2: Common Adverse Events in the MINDSET Trial.[2] |
The HEADWAY-DLB Trial (Phase 2b) in Dementia with Lewy Bodies
The HEADWAY-DLB study was a multinational, randomized, double-blind, placebo-controlled Phase 2b trial evaluating two doses of this compound (35 mg and 70 mg once daily) in patients with DLB.[5][6]
The trial did not meet its primary endpoint, which was the change from baseline on the Unified Parkinson's Disease Rating Scale Part III (UPDRS-III).[7] There were also no significant differences on secondary cognitive and functional measures.[5]
| Endpoint | This compound 35 mg (n=89) | This compound 70 mg (n=87) | Placebo (n=89) | p-value (vs. Placebo) |
| UPDRS-III Change from Baseline | 35mg: 0.158070mg: 0.6069 | |||
| Table 3: Primary Efficacy Outcome of the HEADWAY-DLB Trial at Week 24.[5][7] |
Both doses of this compound were generally well-tolerated, with a slightly higher incidence of gastrointestinal adverse events compared to placebo.[5][8]
| Adverse Event | This compound 35 mg (n=89) | This compound 70 mg (n=88) | Placebo (n=91) |
| Any TEAE | 86.5% | 77.3% | 81.3% |
| Fall | 19.1% | 20.5% | 20.9% |
| Diarrhea | 10.1% | 9.1% | 5.5% |
| Nausea | 7.9% | 10.2% | 4.4% |
| Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the HEADWAY-DLB Trial.[5] |
Experimental Protocols for Key Clinical Assessments
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
-
Objective: To assess the severity of cognitive impairment in Alzheimer's disease.
-
Administration: A trained rater administers a series of 11 tasks that evaluate memory, language, and praxis. The tasks include word recall, naming objects, following commands, constructional praxis, and orientation.[9][10][11]
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL)
-
Objective: To assess a patient's ability to perform activities of daily living.
-
Administration: A structured interview is conducted with a reliable informant or caregiver who has good knowledge of the patient's daily functioning. The inventory covers a range of 23 activities, from basic self-care to more complex instrumental tasks.[12][13][14]
-
Scoring: The total score ranges from 0 to 78, with higher scores indicating better functional ability.
Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+)
-
Objective: To provide a global assessment of change in a patient's condition from baseline.
-
Administration: A clinician conducts a semi-structured interview with both the patient and the caregiver to gather information on cognition, function, and behavior.[15][16][17]
-
Scoring: The clinician rates the overall change on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 indicating no change.
Discontinuation of Development and Future Perspectives
Following the negative results of the MINDSET and HEADWAY-DLB trials, Axovant Sciences announced the discontinuation of the development of this compound for Alzheimer's disease and Dementia with Lewy Bodies in January 2018.[1]
The story of this compound serves as a critical case study in the development of CNS drugs. It highlights the challenges of translating promising preclinical findings and early-phase clinical signals into late-stage success. While the 5-HT6 receptor remains a target of interest in cognitive neuroscience, the failure of this compound and other drugs in its class underscores the need for a deeper understanding of the complex pathophysiology of neurodegenerative diseases and the development of more predictive preclinical models and sensitive clinical endpoints. The extensive data generated from the this compound clinical trial program, however, remains a valuable resource for the scientific community, offering important lessons for the design and execution of future clinical trials in dementia.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Evaluating this compound (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]
- 5. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dementiaresearch.org.au [dementiaresearch.org.au]
- 13. Website [eprovide.mapi-trust.org]
- 14. videnscenterfordemens.dk [videnscenterfordemens.dk]
- 15. researchgate.net [researchgate.net]
- 16. Qualitative analysis of the clinician interview-based impression of change (Plus): methodological issues and implications for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Clinician's Interview-Based Impression of Change (Plus caregiver input) and goal attainment in two dementia drug trials: Clinical meaningfulness and the initial treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Intepirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (also known as RVT-101 and SB-742457) is an investigational small molecule that was developed for the treatment of cognitive impairment and dementia, particularly in Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1][2] Originally synthesized by GlaxoSmithKline and later developed by Axovant Sciences, this compound's therapeutic rationale was based on its action as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data from preclinical and clinical studies.
Pharmacodynamics
The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory such as the hippocampus and cortex. By antagonizing this receptor, this compound was hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are implicated in cognitive processes.
Receptor Binding Affinity
This compound demonstrates high affinity for the human 5-HT6 receptor. In vitro studies have established its potent binding characteristics. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The pKi, which is the negative logarithm of the Ki, is also commonly used.
| Receptor | Species | Parameter | Value |
| 5-HT6 | Human | pKi | 9.63 |
| 5-HT6 | Human | Ki (nM) | 0.23 |
| 5-HT2A | Human | Ki (nM) | Data not publicly available |
Note: The Ki value for the 5-HT6 receptor was calculated from the pKi value of 9.63.
In Vivo Receptor Occupancy
In clinical studies, the engagement of this compound with its target receptor in the brain has been assessed. It has been reported that a daily dose of 35 mg of this compound leads to near-complete occupancy of the 5-HT6 receptor. This high level of receptor engagement at a clinically tested dose was a key piece of evidence supporting the potential for a pharmacodynamic effect in patients.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. The following tables summarize the available quantitative data.
Human Pharmacokinetics
Limited quantitative pharmacokinetic data for this compound in humans is publicly available. The following table represents a summary of the known parameters.
| Parameter | Value |
| Absorption | |
| Route of Administration | Oral |
| Tmax (Time to Peak Plasma Concentration) | Data not publicly available |
| Distribution | |
| Volume of Distribution (Vd) | Data not publicly available |
| Protein Binding | Data not publicly available |
| Metabolism | |
| Primary Metabolic Pathways | Data not publicly available |
| Key Metabolizing Enzymes | Data not publicly available |
| Excretion | |
| Half-life (t1/2) | Data not publicly available |
| Clearance (CL) | Data not publicly available |
| Major Route of Excretion | Data not publicly available |
Preclinical Pharmacokinetics (Rat)
Detailed quantitative pharmacokinetic parameters for this compound in preclinical species like rats are not available in the public literature. Preclinical studies have confirmed the cognitive-enhancing effects of this compound in rat models of memory impairment.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the characterization of this compound.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Objective: To quantify the affinity of this compound for the 5-HT6 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Bioanalytical Method for Quantification of this compound in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for quantifying drugs in biological matrices.
Objective: To accurately measure the concentration of this compound in plasma samples.
General Procedure:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The analyte (this compound) is separated from other components in the sample on a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify this compound and the internal standard based on their unique mass-to-charge ratios.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration of this compound in the unknown samples is determined by comparing their response to the calibration curve.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a behavioral assay used to assess learning and memory in rodents.
Objective: To evaluate the cognitive-enhancing effects of this compound in a rat model.
General Procedure:
-
Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.
-
Familiarization Phase (T1): Each rat is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a set period.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (the ITI).
-
Test Phase (T2): The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time the rat spends exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify the preference for the novel object. A higher discrimination index in the drug-treated group compared to the control group indicates improved memory.
Signaling Pathway
This compound, as a 5-HT6 receptor antagonist, is proposed to enhance cognitive function by modulating downstream signaling pathways that lead to increased release of key neurotransmitters.
Conclusion
This compound is a potent 5-HT6 receptor antagonist with high affinity for its target. While it demonstrated a clear pharmacodynamic effect in terms of high receptor occupancy at clinically relevant doses, and showed pro-cognitive effects in preclinical models, it ultimately failed to meet its primary endpoints in large-scale clinical trials for Alzheimer's disease and Dementia with Lewy Bodies. The comprehensive data gathered on its pharmacokinetic and pharmacodynamic properties, as outlined in this guide, remain valuable for the scientific community in understanding the role of the 5-HT6 receptor in neurodegenerative diseases and for informing future drug development efforts in this area. The lack of publicly available detailed quantitative pharmacokinetic data, however, limits a complete understanding of its disposition in humans.
References
Intepirdine's Serotonin Receptor Binding Affinity and Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intepirdine (also known as SB-742457 and RVT-101) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This technical guide provides an in-depth analysis of its binding affinity and selectivity profile for serotonin receptors, compiling quantitative data from publicly available research. The document details the experimental methodologies used to characterize these properties and illustrates the key signaling pathways involved. While extensive data exists for its primary target, the 5-HT6 receptor, and its most significant secondary target, the 5-HT2A receptor, a comprehensive screening across all serotonin receptor subtypes is not fully available in the public domain.
Introduction
The serotonergic system, with its diverse array of at least 14 receptor subtypes, is a critical modulator of numerous physiological and psychological processes, including cognition, mood, and memory. Consequently, these receptors are prominent targets for therapeutic intervention in various neurological and psychiatric disorders. This compound emerged as a promising therapeutic candidate, primarily for Alzheimer's disease, due to its high affinity for the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system and is implicated in cognitive processes. Understanding the precise binding affinity and selectivity of a compound like this compound is paramount for predicting its therapeutic efficacy and potential off-target effects.
Binding Affinity and Selectivity of this compound for Serotonin Receptors
This compound exhibits high-nanomolar to sub-nanomolar affinity for the human 5-HT6 receptor. Its selectivity profile indicates a significantly lower affinity for other serotonin receptor subtypes, with the most notable secondary affinity being for the 5-HT2A receptor.
Quantitative Binding Data
The following table summarizes the available quantitative data on the binding affinity of this compound for human serotonin receptors.
| Receptor Subtype | Parameter | Value | Reference |
| 5-HT6 | pKi | 9.63 | [1] |
| Ki | 0.23 nM | ||
| 5-HT2A | Ki | 10 nM | |
| Other 5-HT Subtypes | Selectivity | >100-fold over other receptors | [1] |
Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on standard in vitro pharmacological assays. The following sections describe representative protocols for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][3]
Objective: To determine the inhibition constant (Ki) of this compound for serotonin receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.
Generalized Protocol for 5-HT6 Receptor Binding Assay:
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-LSD).
-
Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of a known non-specific ligand (to determine non-specific binding).
-
The prepared cell membrane homogenate.
-
-
The plate is incubated (e.g., for 60 minutes at 37°C) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To determine the functional activity of this compound at the 5-HT6 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: The 5-HT6 receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. An antagonist will block the increase in cAMP induced by an agonist, while an inverse agonist will decrease the basal (constitutive) level of cAMP.
Generalized Protocol:
-
Cell Culture:
-
Cells expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
For antagonist testing, cells are pre-incubated with varying concentrations of this compound before the addition of a 5-HT6 agonist (e.g., serotonin or a selective agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
For inverse agonist testing, cells are incubated with varying concentrations of this compound alone.
-
The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
-
Data Analysis:
-
For antagonist activity, the IC50 value (concentration of this compound that inhibits 50% of the agonist-induced cAMP production) is determined.
-
For inverse agonist activity, the efficacy and potency of this compound in reducing basal cAMP levels are calculated.
-
Workflow for cAMP Functional Assay
Objective: To determine the functional activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium ([Ca2+]i).
Principle: The 5-HT2A receptor is coupled to a Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Generalized Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the human 5-HT2A receptor are cultured in multi-well plates suitable for fluorescence reading.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
For antagonist testing, cells are pre-incubated with varying concentrations of this compound.
-
A 5-HT2A agonist (e.g., serotonin) is added, and the change in fluorescence is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The IC50 value for this compound is determined by measuring its ability to inhibit the agonist-induced calcium response.
-
Workflow for Calcium Flux Assay
Signaling Pathways
5-HT6 Receptor Signaling
The 5-HT6 receptor primarily signals through the Gs-adenylyl cyclase pathway. Activation of this pathway leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, 5-HT6 receptor signaling can involve other pathways, such as the mTOR pathway and the activation of the Fyn tyrosine kinase, which can influence neuronal plasticity. Some studies also suggest that the 5-HT6 receptor exhibits constitutive activity (agonist-independent signaling), and compounds like this compound may act as inverse agonists, reducing this basal activity.
5-HT6 Receptor Signaling Pathway
5-HT2A Receptor Signaling
The 5-HT2A receptor is a canonical Gq-coupled receptor. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with the elevated calcium levels, activates Protein Kinase C (PKC). This cascade can lead to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and neurotransmitter release.
5-HT2A Receptor Signaling Pathway
Conclusion
This compound is a highly potent and selective 5-HT6 receptor antagonist, with a secondary, lower affinity for the 5-HT2A receptor. Its high selectivity for the 5-HT6 receptor underscores its targeted mechanism of action. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field of neuropharmacology and drug development. Further comprehensive screening across all serotonin receptor subtypes would provide a more complete picture of its selectivity profile and aid in the continued exploration of the therapeutic potential of 5-HT6 receptor modulation.
References
An In-depth Technical Guide on the Early-Stage Research of Intepirdine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intepirdine (also known as SB-742457 and RVT-101) is a potent and selective 5-HT6 receptor antagonist that was investigated for its potential as a cognitive-enhancing agent, primarily for the treatment of Alzheimer's disease and dementia with Lewy bodies. The rationale for its development was based on the hypothesis that blocking 5-HT6 receptors in the brain would modulate multiple neurotransmitter systems, leading to improved cognitive function. Early-stage research, encompassing preclinical and Phase 1 clinical studies, provided initial evidence for its mechanism of action and a favorable safety profile. However, the compound ultimately failed to meet its primary endpoints in pivotal Phase 3 clinical trials, leading to the discontinuation of its development. This guide provides a detailed technical overview of the foundational early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and early clinical findings.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a competitive antagonist at the serotonin (B10506) 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
By blocking the 5-HT6 receptor, this compound is believed to indirectly modulate the release of several key neurotransmitters implicated in cognitive processes, most notably acetylcholine (B1216132) and glutamate (B1630785).[1] The prevailing hypothesis is that 5-HT6 receptors are located on GABAergic interneurons, which exert an inhibitory influence on cholinergic and glutamatergic neurons. Antagonism of these receptors by this compound is thought to disinhibit these neurons, thereby increasing the release of acetylcholine and glutamate in the synaptic cleft.[1] This proposed mechanism provided a strong rationale for investigating this compound as a pro-cognitive agent, particularly in conditions like Alzheimer's disease where cholinergic deficits are a well-established hallmark.[2]
Signaling Pathway
The binding of this compound to the 5-HT6 receptor prevents the downstream signaling cascade initiated by serotonin. This interruption is central to its therapeutic hypothesis.
Preclinical Research
Early preclinical studies were instrumental in establishing the pro-cognitive potential of this compound. These studies were primarily conducted in rodent models of cognitive impairment.
In Vitro Studies
A preclinical study demonstrated that this compound may possess neuroprotective properties. In an in vitro assay using mixed cortical neuron (MCN) cultures, pre-treatment with this compound for 24 hours led to a statistically significant decrease in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, when the cultures were exposed to oxygen and glucose deprivation (p<0.05 at multiple concentrations).[3]
In Vivo Cognitive Enhancement Studies
Table 1: Summary of Key Preclinical Cognitive Enhancement Studies
| Animal Model | Cognitive Task | Key Finding | Reference |
| Rats | Experimentally-induced learning deficits | Reversal of cognitive deficits | [4] |
| Rats | Age-related learning deficits | Reversal of cognitive deficits | [4] |
Neurochemical Studies
Preliminary preclinical data from microdialysis studies suggested a positive interaction between acetylcholinesterase inhibitors (AChEIs) and 5-HT6 antagonists, potentially through additive effects on the cholinergic system.[3] Furthermore, 5-HT6 antagonists have been shown to increase the release of other neurotransmitters, including glutamate and monoamines.[3]
Experimental Protocols
Detailed experimental protocols from the early preclinical studies are proprietary to the developing pharmaceutical companies. However, based on standard pharmacological research practices, the following methodologies were likely employed:
-
Novel Object Recognition (NOR) Task: This task assesses an animal's ability to recognize a novel object in a familiar environment.
-
Habituation: Rats are allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. An increase in time spent with the novel object is indicative of recognition memory.
-
-
Morris Water Maze (MWM): This task assesses spatial learning and memory.
-
Acquisition Phase: Rats are placed in a circular pool of opaque water and must find a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials.
-
Probe Trial: The platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess spatial memory.
-
Early-Stage Clinical Research (Phase 1)
Following promising preclinical results, this compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in human subjects.
Safety and Tolerability
Several Phase 1 studies were conducted comparing different formulations of this compound (then known as SB-742457). These studies consistently demonstrated that the compound was well-tolerated by healthy volunteers.[4] No significant adverse effects were reported, which supported its progression to Phase 2 trials in patient populations.[1]
Pharmacokinetics
While specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from the Phase 1 studies are not publicly available in detail, these trials established a dose range suitable for further clinical investigation. The oral bioavailability and CNS penetration of this compound were likely characterized during this phase, confirming that the drug could reach its target in the brain at clinically relevant concentrations.
Table 2: Summary of Phase 1 Clinical Trial Findings
| Study Population | Formulations | Key Findings | Reference |
| Healthy Volunteers | Capsules and Tablets | Well-tolerated, no significant adverse effects | [1][4] |
Conclusion of Early-Stage Research and Transition to Later Phases
The early-stage research on this compound provided a solid foundation for its continued development. The well-defined mechanism of action, coupled with positive preclinical efficacy data and a favorable safety profile in Phase 1, justified its advancement into larger-scale clinical trials in patients with Alzheimer's disease. While subsequent Phase 2 trials showed some mixed but encouraging results, particularly as an adjunctive therapy to donepezil, the ultimate failure in Phase 3 trials highlighted the significant challenges in translating preclinical findings into clinical efficacy for cognitive disorders.[4][5] The journey of this compound serves as a valuable case study for drug development in the complex field of neurodegenerative diseases.
References
- 1. Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Preclinical Efficacy of Intepirdine in Animal Models of Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (also known as RVT-101 or SB-742457) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively localized in the central nervous system (CNS).[1][2] Its distribution in brain regions critical for cognition, such as the hippocampus and cortex, made it a compelling target for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease (AD).[1] The therapeutic rationale for 5-HT6 receptor antagonism is based on its ability to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic signaling, which are known to be impaired in AD.[1][3][4][5]
While this compound ultimately failed to meet its primary endpoints in Phase 3 clinical trials for Alzheimer's disease, leading to the discontinuation of its development, the extensive preclinical research conducted in animal models provides valuable insights into the role of the 5-HT6 receptor in learning and memory.[2][3] This technical guide summarizes the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound in various animal models of cognitive function.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is believed to exert a tonic, inhibitory influence on the release of several key neurotransmitters. By blocking this receptor, antagonists like this compound are hypothesized to disinhibit these neurons, leading to increased levels of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in synaptic clefts.[6] This enhancement of cholinergic and glutamatergic neurotransmission is considered the primary mechanism underpinning the pro-cognitive effects observed in preclinical studies.[1][6]
Preclinical Efficacy in Animal Models
This compound's effects on learning and memory were evaluated in a variety of rodent models, often employing pharmacological agents to induce cognitive deficits relevant to AD pathology.
Scopolamine-Induced Amnesia Model
This model is widely used to screen for pro-cognitive compounds.[7] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that are analogous to some aspects of AD.[7][8] Studies have shown that 5-HT6 receptor antagonists can reverse the memory impairments induced by scopolamine.[9]
Experimental Protocol: Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess short-term or long-term memory.[8]
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: A rodent (typically a rat or mouse) is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Drug Administration: this compound or a vehicle is administered typically before the training trial or before the retention trial. Scopolamine is administered to induce amnesia, usually 30 minutes before the training trial.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency indicates successful memory retention of the aversive stimulus.
-
-
Key Measures: Step-through latency (time taken to enter the dark compartment).
Table 1: Representative Quantitative Data for 5-HT6 Antagonists in Scopolamine-Induced Amnesia
| Animal Model | Behavioral Task | Treatment Group | Key Finding | Reference |
| Rat | Passive Avoidance | Scopolamine + 5-HT6 Antagonist | Significantly reversed scopolamine-induced deficits in retention latency. | [9] |
| Rat | Conditioned Emotion Response | Scopolamine + SB-271046 | Reversed scopolamine-induced memory impairment. | [9] |
| Rat | Morris Water Maze | Scopolamine + Galanthamine + SB-271046 | Combination treatment reversed scopolamine-induced learning impairments. | [10] |
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory, a form of episodic memory that is often impaired in AD.[11] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[12][13]
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate.
-
Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
-
Key Measures: Discrimination Index (DI), calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.
Table 2: Representative Quantitative Data for this compound in Cognition Models
| Animal Model | Behavioral Task | Treatment Group | Key Finding | Reference |
| Rat (Scopolamine-induced deficit) | Novel Object Recognition | This compound | Reversed scopolamine-induced cognitive deficits. | [14] |
| Rat (Amyloid-β induced deficit) | T-Maze Test | This compound | Did not restore levels of biomarkers characteristic of amyloid-β effects. | [14] |
| Rat (Age-related deficit) | Learning Tasks | SB-742457 (this compound) | Reversed age-related learning deficits. | [15] |
Spatial Learning and Memory: The Morris Water Maze (MWM)
The MWM is a classic test of hippocampal-dependent spatial learning and memory.[16][17] Animals must use distal visual cues to locate a hidden platform submerged in a pool of opaque water.[16][18]
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a small escape platform hidden just below the surface. Various visual cues are placed around the room.
-
Procedure:
-
Acquisition Training: Over several days, the animal undergoes multiple trials per day. For each trial, it is placed in the water at a different start location and must find the hidden platform. The latency to find the platform is recorded.
-
Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured.
-
-
Key Measures: Escape latency during training; time spent in the target quadrant during the probe trial.
Table 3: Representative Quantitative Data for 5-HT6 Antagonists in the Morris Water Maze
| Animal Model | Behavioral Task | Treatment Group | Key Finding | Reference |
| Rat (Unimpaired) | Morris Water Maze | Subchronic SB-271046 | Improved acquisition of the task. | [10] |
| Rat (Unimpaired) | Morris Water Maze | Acute SB-271046 | Improved retention (memory) of the task. | [10] |
| Rat (MK-801-induced deficit) | Morris Water Maze | Acute SB-271046 | Reversed glutamatergic-mediated learning impairment. | [10] |
Summary and Conclusion
Preclinical studies in various animal models consistently demonstrated the pro-cognitive potential of this compound and other 5-HT6 receptor antagonists.[1] The compound was shown to be effective in reversing cognitive deficits induced by cholinergic blockade (scopolamine) and in improving performance in tasks assessing recognition and spatial memory.[9][14][15] The underlying mechanism is believed to be the enhancement of cholinergic and glutamatergic neurotransmission through the blockade of inhibitory 5-HT6 receptors.[4][6]
Despite this promising preclinical evidence, this compound failed to demonstrate a statistically significant benefit on cognition and activities of daily living in the pivotal Phase 3 MINDSET trial in patients with mild-to-moderate Alzheimer's disease.[3][4] This discrepancy highlights the significant challenges in translating findings from animal models to clinical efficacy in a complex, multifactorial disease like AD. Nevertheless, the research on this compound has significantly advanced the understanding of the 5-HT6 receptor's role in cognitive processes and remains a valuable case study for drug development professionals in the field of neuroscience.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition in the rat (NOR) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | ALZFORUM [alzforum.org]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noldus.com [noldus.com]
Methodological & Application
Synthesis of Intepirdine for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intepirdine (formerly known as RVT-101 or SB-742457) is a potent and selective 5-HT6 receptor antagonist that has been investigated for the symptomatic treatment of Alzheimer's disease and other cognitive disorders. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for research purposes. The synthesis involves a two-step procedure commencing with the preparation of an 8-bromo-3-(phenylsulfonyl)quinoline intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination with piperazine (B1678402) to yield the final product. This protocol includes specific reaction conditions, purification methods, and characterization data.
Introduction
The synthesis of this compound, with the IUPAC name 3-Phenylsulfonyl-8-(piperazin-1-yl)quinoline, is a critical process for researchers investigating its pharmacological properties and developing novel analogs. The synthetic route described herein is based on established methodologies in heterocyclic and cross-coupling chemistry, providing a reliable method for obtaining high-purity this compound in a laboratory setting.
Signaling Pathway
While this compound is not directly involved in a signaling pathway in the context of its synthesis, its mechanism of action as a 5-HT6 receptor antagonist is central to its therapeutic rationale. The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in the modulation of cholinergic and glutamatergic neurotransmission. By antagonizing this receptor, this compound is thought to enhance cognitive function.
Intepirdine as a Research Tool in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (formerly known as SB-742457 or RVT-101) is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor.[1][2] While clinical trials investigating this compound for the treatment of Alzheimer's disease and dementia with Lewy bodies were discontinued (B1498344) due to a lack of efficacy in Phase 3 studies, its well-defined pharmacological profile makes it a valuable research tool for investigating the role of the 5-HT6 receptor in various neurobiological processes.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound is a competitive antagonist of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Blockade of the 5-HT6 receptor by this compound is hypothesized to modulate the activity of multiple neurotransmitter systems. Preclinical studies have shown that 5-HT6 receptor antagonists can increase the extracellular levels of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters crucial for learning and memory.[5][6] The proposed mechanism involves the modulation of GABAergic interneurons, leading to a disinhibition of cholinergic and glutamatergic neurons.
Data Presentation
The following tables summarize key quantitative data from preclinical studies with this compound (SB-742457).
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human 5-HT6 | [3H]-LSD | HEK293 cells expressing h5-HT6R | 0.7 | [7] |
Table 2: In Vivo Neurochemical Effects
| Species | Brain Region | Method | Dose (mg/kg, p.o.) | Effect on Acetylcholine Release | Reference |
| Rat | Hippocampus | In Vivo Microdialysis | 10 | Increased | [6] |
| Rat | Prefrontal Cortex | In Vivo Microdialysis | 10 | Increased | [6] |
Table 3: In Vitro Neuroprotective Effects
| Cell Line | Insult | Assay | This compound Concentration | Outcome | Reference |
| Mixed Cortical Neurons | Oxygen-Glucose Deprivation | LDH Release | Multiple Concentrations | Decreased LDH release (p<0.05) | [8] |
Table 4: In Vivo Cognitive Enhancement
| Species | Behavioral Test | Dosing Regimen | Dose (mg/kg) | Outcome | Reference |
| Rat | Novel Object Recognition | Acute | 3 | Reversal of age-related deficits | [4] |
| Rat | Water Maze | Sub-chronic | 3 | Enhanced performance in aged rats | [4] |
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of the 5-HT6 receptor leads to increased acetylcholine and glutamate release.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels after this compound administration.
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT6 receptor using a competitive radioligand binding assay with this compound as a reference compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Serotonin (5-HT) at 10 µM
-
Test compound and this compound stock solutions in DMSO
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Protocol:
-
Membrane Preparation: a. Culture HEK293-h5-HT6 cells to confluency. b. Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation. f. Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.
-
Binding Assay: a. In a 96-well plate, add in triplicate:
- 25 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or various concentrations of test compound/Intepirdine.
- 25 µL of [3H]-LSD (final concentration ~1 nM).
- 50 µL of membrane preparation (final concentration ~10-20 µg protein/well). b. Incubate the plate at 37°C for 60 minutes. c. Terminate the incubation by rapid filtration through glass fiber filter mats pre-soaked in 0.5% polyethyleneimine. d. Wash the filters three times with 200 µL of ice-cold assay buffer. e. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the competitor (test compound or this compound). c. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Release in Rat Prefrontal Cortex
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Dental cement
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4. Add a cholinesterase inhibitor (e.g., 100 nM neostigmine) to prevent acetylcholine degradation.
-
This compound solution for administration (e.g., oral gavage)
-
HPLC system with electrochemical detection
Protocol:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the medial prefrontal cortex (coordinates relative to bregma: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm). c. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a flow rate of 1 µL/min. c. Allow a 2-hour stabilization period and then collect baseline dialysate samples every 20 minutes for at least one hour. d. Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle. e. Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration. f. Store samples at -80°C until analysis.
-
Sample Analysis: a. Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: a. Express acetylcholine concentrations as a percentage of the average baseline levels. b. Compare the time course of acetylcholine release between the this compound-treated and vehicle-treated groups.
In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
Objective: To assess the neuroprotective effects of this compound against ischemic-like injury in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
This compound stock solution in DMSO
-
Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Cell Culture and Treatment: a. Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours. b. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.[8]
-
Oxygen-Glucose Deprivation: a. Wash the cells with glucose-free DMEM. b. Replace the medium with fresh glucose-free DMEM and place the plate in a hypoxic chamber for 4-6 hours at 37°C. c. For normoxic controls, incubate a parallel plate in a standard incubator with glucose-containing medium.
-
Reperfusion and Assessment of Cell Viability: a. After the OGD period, replace the medium with standard, glucose-containing cell culture medium and return the plate to a normoxic incubator for 24 hours. b. After the reperfusion period, measure cell death by quantifying the amount of LDH released into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.
-
Data Analysis: a. Express LDH release as a percentage of the positive control (total lysis). b. Compare the LDH release in this compound-treated cells to that in vehicle-treated cells under OGD conditions.
In Vivo Behavioral Testing: Novel Object Recognition (NOR) Test
Objective: To evaluate the pro-cognitive effects of this compound in a rat model of recognition memory.
Materials:
-
Adult male Wistar rats
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys) that are novel to the animals
-
This compound solution for administration
-
Video recording and analysis software
Protocol:
-
Habituation: a. On day 1, allow each rat to freely explore the empty open field arena for 10 minutes.
-
Training (Familiarization) Phase: a. On day 2, 60 minutes after administration of this compound (e.g., 3 mg/kg, i.p.) or vehicle, place two identical objects in the arena. b. Place the rat in the arena and allow it to explore the objects for 5 minutes. c. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Testing (Choice) Phase: a. After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations in the arena. b. Place the rat back in the arena and allow it to explore for 5 minutes. c. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: a. Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). b. A positive DI indicates a preference for the novel object and intact recognition memory. c. Compare the DI between the this compound-treated and vehicle-treated groups.
Conclusion
Despite its failure in clinical trials for Alzheimer's disease, this compound remains a valuable pharmacological tool for neuroscience research. Its selectivity for the 5-HT6 receptor allows for the targeted investigation of this receptor's role in cognition, neuroprotection, and the modulation of various neurotransmitter systems. The protocols provided here offer a starting point for researchers to utilize this compound to further elucidate the complex functions of the 5-HT6 receptor in the central nervous system.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. This compound flops in phase 3 study of mild to moderate Alzheimer’s patients | MDedge [ma1.mdedge.com]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SB-742457) / Roivant [delta.larvol.com]
- 8. New Preclinical Data for this compound Suggests Potential Neuroprotective Properties [prnewswire.com]
Intepirdine in Preclinical Dementia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine, also known as RVT-101 or SB-742457, is a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[1] The therapeutic potential of this compound in dementia stems from its mechanism of action, which involves the modulation of multiple neurotransmitter systems. Antagonism of the 5-HT6 receptor leads to an increase in the release of acetylcholine (B1216132) and glutamate, both of which are crucial for learning and memory and are known to be dysregulated in Alzheimer's disease and other dementias.[1][2] Preclinical studies in rodent models have demonstrated the potential of this compound to reverse cognitive deficits, suggesting its promise as a therapeutic agent for dementia.[2]
These application notes provide a detailed overview of the dosage and administration of this compound in various preclinical dementia models, based on published research. The information is intended to guide researchers in designing and conducting their own in vivo studies to evaluate the efficacy of this compound and similar 5-HT6 receptor antagonists.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and treatment durations of this compound (SB-742457) in key preclinical studies. This structured format allows for easy comparison of the experimental parameters across different dementia models.
Table 1: Dosage and Administration of this compound in Rat Models of Experimentally Induced Cognitive Deficits
| Animal Model | This compound (SB-742457) Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Scopolamine-induced amnesia in rats | 1, 3, and 10 mg/kg | Oral gavage | Single dose, 60 minutes prior to testing | Dose-dependently reversed scopolamine-induced deficits in the novel object recognition task. | [2] |
| Dizocilpine (MK-801)-induced cognitive deficits in rats | 3 and 10 mg/kg | Intraperitoneal (i.p.) injection | Daily for 7 days | Attenuated dizocilpine-induced impairments in the water maze task. | [2] |
| Age-related cognitive decline in rats | 5 mg/kg | Oral gavage | Daily for 28 days | Improved performance in the Morris water maze, indicating enhanced spatial learning and memory. | [2] |
Table 2: Dosage and Administration of this compound in Other Relevant Preclinical Models
| Animal Model | This compound (SB-742457) Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Phencyclidine (PCP)-induced deficits in reversal learning in rats | 10 mg/kg | Intraperitoneal (i.p.) injection | Single dose, 30 minutes prior to testing | Reversed PCP-induced deficits in reversal learning in a two-lever operant task. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Evaluation of this compound in a Scopolamine-Induced Amnesia Model in Rats
Objective: To assess the efficacy of this compound in reversing cholinergic deficit-induced memory impairment.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Materials:
-
This compound (SB-742457)
-
Scopolamine (B1681570) hydrobromide
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Vehicle for Scopolamine (e.g., sterile saline)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Novel Object Recognition (NOR) test apparatus
Procedure:
-
Habituation: Habituate the rats to the NOR test arena for 10 minutes per day for 3 consecutive days in the absence of any objects.
-
Drug Administration:
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via oral gavage 60 minutes before the acquisition trial.
-
Administer scopolamine (0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial.
-
-
Acquisition Trial (T1):
-
Place two identical objects in the NOR arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the rat to its home cage for a 1-hour retention interval.
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Analyze data using ANOVA followed by post-hoc tests.
Protocol 2: Assessment of this compound in an Age-Related Cognitive Decline Model in Rats
Objective: To evaluate the effect of chronic this compound administration on age-related spatial learning and memory deficits.
Animal Model:
-
Species: Aged male Wistar rats (e.g., 18-20 months old)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Materials:
-
This compound (SB-742457)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Morris Water Maze (MWM) apparatus
Procedure:
-
Drug Administration: Administer this compound (5 mg/kg) or vehicle daily via oral gavage for 28 consecutive days.
-
Morris Water Maze Testing (starting on day 22 of treatment):
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day with a hidden platform in a fixed location.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (on day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Analyze escape latencies and path lengths during the acquisition phase using repeated measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.
Visualizations
Caption: Signaling pathway of this compound's action as a 5-HT6 receptor antagonist.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols: In Vitro Efficacy of Intepirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (formerly known as SB-742457 or RVT-101) is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor.[1][2] This receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[3] The 5-HT6 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] By antagonizing this receptor, this compound modulates multiple neurotransmitter systems, including promoting the release of acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[6][7]
These application notes provide a comprehensive overview of the key in vitro assays used to characterize the efficacy of this compound. Detailed protocols are provided for receptor binding, functional antagonism, and downstream signaling pathway modulation, as well as for assessing its potential neuroprotective effects.
Data Presentation
The following tables summarize the quantitative data from in vitro assays determining the efficacy of this compound and its derivatives.
Table 1: Receptor Binding Affinity of this compound and its Analogs for the Human 5-HT6 Receptor
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | pKi |
| This compound (SB-742457) | Radioligand Binding | [3H]-LSD | HEK-293 | ~0.23 | 9.63[8] |
| RG-283AG (this compound derivative) | Radioligand Binding | Not Specified | Not Specified | 0.7 | Not Reported[9] |
Table 2: Functional Antagonism of this compound at the 5-HT6 Receptor
| Assay Type | Cell Line | Agonist | Measured Response | IC50 (nM) | Functional Mode |
| cAMP Accumulation Assay | NG108-15 | 5-HT | Inhibition of cAMP production | Not explicitly stated for this compound, but shown to inhibit basal cAMP[10][11] | Inverse Agonist[10][11] |
Table 3: Neuroprotective Effects of this compound in an In Vitro Model
| Assay Type | Cell Model | Insult | Measured Endpoint | Observation |
| Lactate Dehydrogenase (LDH) Release Assay | Mixed Cortical Neurons | Oxygen and Glucose Deprivation | LDH Release | Pre-treatment with this compound decreased LDH release |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor, upon activation by serotonin (5-HT), activates a Gs protein, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, and influence other signaling cascades such as the ERK and mTOR pathways. This compound acts as an antagonist, blocking this cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (SB-742457) / Roivant [delta.larvol.com]
- 10. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist this compound in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Intepirdine for the Study of 5-HT6 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine, also known as SB-742457, RVT-101, and GSK-742457, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognition and memory, such as the hippocampus and cortex.[3][4] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including increasing acetylcholine (B1216132) and glutamate (B1630785) levels, which are crucial for cognitive processes.[3][5][6]
While initially investigated as a promising therapeutic for Alzheimer's disease, this compound ultimately failed to demonstrate efficacy in Phase III clinical trials.[7][8] Nevertheless, its well-characterized pharmacological profile makes it a valuable research tool for elucidating the physiological and pathological roles of the 5-HT6 receptor. These application notes provide detailed protocols for using this compound in in vitro and in vivo experimental settings to probe 5-HT6 receptor function.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the binding affinity (Ki) of this compound for the human 5-HT6 receptor and its selectivity over other relevant CNS receptors.
| Receptor/Target | Binding Affinity (Ki) [nM] | Reference |
| 5-HT6 | 0.7 | [9] |
| 5-HT2A | 158 | [10] |
| 5-HT2B | >1000 | |
| 5-HT2C | 446 | |
| 5-HT1A | >1000 | [11] |
| 5-HT7 | >1000 | [11] |
| Dopamine D2 | >1000 | [11] |
| Dopamine D3 | >1000 | [11] |
| Adrenergic α1 | >1000 | [11] |
| Adrenergic α2A | >1000 | [11] |
| Muscarinic M1 | >1000 | [11] |
| Histamine H1 | >1000 | [11] |
Note: Data compiled from various sources. Ki values can vary between different studies and assay conditions.
Signaling Pathways
The 5-HT6 receptor is known to signal through multiple intracellular pathways. This compound, as an antagonist (and in some contexts, an inverse agonist), can be used to investigate the receptor's involvement in these pathways.
5-HT6 Receptor Canonical Signaling Pathway
The primary signaling pathway for the 5-HT6 receptor involves its coupling to a Gs alpha subunit, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT6 receptor.
5-HT6 Receptor Non-Canonical Signaling Pathways
Emerging evidence suggests that the 5-HT6 receptor can also signal through pathways independent of Gs/cAMP, including the mTOR and Cdk5 pathways, which are implicated in neuronal development and synaptic plasticity.[12] this compound has been shown to act as an inverse agonist on the Cdk5 signaling pathway.[11][13]
Caption: Non-canonical mTOR and Cdk5 signaling pathways of the 5-HT6 receptor.
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity of this compound for the 5-HT6 receptor.
Caption: Workflow for a radioligand receptor binding assay.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably transfected with the human 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known 5-HT6 ligand for non-specific binding).
-
50 µL of [3H]-LSD (a common radioligand for 5-HT6 receptors) at a final concentration of ~2.5 nM.[3]
-
150 µL of the diluted cell membranes (approximately 15 µg of protein per well).[3]
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production, confirming its functional activity at the 5-HT6 receptor.
Protocol:
-
Cell Culture and Plating:
-
Use cells expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[14][15][16][17]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.
-
In Vivo Assays
The NOR test assesses recognition memory in rodents, a cognitive domain often impaired in neurological disorders.
Caption: Experimental workflow for the Novel Object Recognition test.
Protocol:
-
Habituation (Day 1):
-
Training (Day 2):
-
Testing (Day 2):
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the animal's behavior, paying close attention to the time spent exploring each object (e.g., sniffing or touching with the nose).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
The MWM is a widely used behavioral task to assess spatial learning and memory, which are hippocampal-dependent functions.
Protocol:
-
Apparatus:
-
A large circular pool filled with opaque water (e.g., using non-toxic white paint).[20]
-
A hidden escape platform submerged just below the water's surface.
-
Various extra-maze visual cues are placed around the room.
-
-
Acquisition Training (e.g., 4-5 days):
-
Administer this compound or vehicle daily before the training trials.
-
Each day, the animal undergoes several trials (e.g., 4 trials) starting from different quadrants of the pool.
-
The animal must use the visual cues to locate the hidden platform.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[20]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last training day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
During acquisition, a decrease in escape latency and path length over days indicates learning.
-
In the probe trial, a preference for the target quadrant (spending significantly more time there) indicates spatial memory retention.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the 5-HT6 receptor in the central nervous system. The protocols outlined in these application notes provide a framework for researchers to study the receptor's involvement in various signaling pathways and its influence on cognitive functions like learning and memory. By utilizing this compound in these well-established in vitro and in vivo assays, scientists can further unravel the complexities of 5-HT6 receptor biology and its potential as a therapeutic target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
- 11. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist this compound in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GloSensor™ cAMP Assay Protocol [promega.jp]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
Methodology for Evaluating the Blood-Brain Barrier Penetration of Intepirdine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (also known as SB-742457 and RVT-101) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which is found almost exclusively in the central nervous system (CNS).[1][2] By inhibiting this receptor, this compound was theorized to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function.[2][3] This mechanism made it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and dementia with Lewy bodies.[1][4]
A critical prerequisite for any CNS-acting drug is its ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[5] Therefore, a thorough evaluation of a drug candidate's ability to penetrate the BBB is a cornerstone of preclinical and clinical development. While positron emission tomography (PET) studies in human volunteers have confirmed that this compound occupies the 5-HT6 receptor in the brain, indicating successful BBB penetration, detailed preclinical data on the extent and rate of its penetration are not widely published following the discontinuation of its clinical development.[1][6][7]
These application notes provide a comprehensive overview of the established methodologies and detailed protocols for assessing the BBB penetration of small molecules like this compound. The described in vitro and in vivo assays are designed to quantify the compound's ability to cross the BBB, identify potential transport mechanisms, and determine its concentration at the site of action within the CNS.
Signaling Pathway of this compound
This compound acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin (B10506) (5-HT) to this receptor initiates a signaling cascade. By blocking this interaction, this compound is thought to disinhibit the release of key neurotransmitters, including acetylcholine (B1216132) (ACh) and glutamate, which are crucial for memory and learning.
Experimental Workflow for BBB Penetration Assessment
A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of a compound like this compound. This typically begins with simple, high-throughput in vitro assays and progresses to more complex and physiologically relevant in vivo models.
Data Presentation
Quantitative data from BBB penetration studies should be summarized to allow for clear comparison between different assays and compounds. The following tables present hypothetical but representative data for this compound, as specific preclinical values are not publicly available.
Table 1: In Vitro BBB Permeability and Efflux Data (Hypothetical)
| Compound | PAMPA-BBB Pe (10-6 cm/s) | MDCK-MDR1 Papp A-B (10-6 cm/s) | MDCK-MDR1 Papp B-A (10-6 cm/s) | Efflux Ratio (ER) | BBB Penetration Prediction |
| This compound | 8.5 | 10.2 | 12.5 | 1.2 | High |
| Control (High Perm.) | > 6.0 | > 10.0 | > 10.0 | < 2.0 | High |
| Control (Low Perm.) | < 2.0 | < 1.0 | < 1.0 | N/A | Low |
| Control (P-gp Substrate) | 7.2 | 2.1 | 15.8 | 7.5 | Low (due to efflux) |
Pe: Effective Permeability; Papp A-B: Apparent Permeability, Apical to Basolateral; Papp B-A: Apparent Permeability, Basolateral to Apical; ER = Papp B-A / Papp A-B
Table 2: In Vivo Brain Penetration Data in Rats (Hypothetical)
| Compound | Dose (mg/kg, IV) | Cplasma (ng/mL) at 2h | Cbrain (ng/g) at 2h | Kp (Cbrain/Cplasma) | Kp,uu (Unbound) |
| This compound | 2 | 150 | 225 | 1.5 | 1.1 |
| Control (High Pen.) | 2 | 120 | 360 | 3.0 | 2.5 |
| Control (Low Pen.) | 2 | 200 | 20 | 0.1 | 0.08 |
Kp: Brain-to-Plasma Concentration Ratio; Kp,uu: Unbound Brain-to-Unbound Plasma Concentration Ratio.
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive, transcellular permeability of this compound across a lipid membrane simulating the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter coated with porcine brain lipid)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well UV-compatible plates for analysis
-
Plate shaker
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to a final concentration of 100 µM.
-
Hydrate Membrane: Pre-wet the lipid membrane of the PAMPA plate with 5 µL of PBS for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Assemble Sandwich: Place the donor plate (the filter plate) on top of the acceptor plate.
-
Add Donor Solution: Carefully add 200 µL of the this compound donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-5 hours with gentle shaking (e.g., 50 rpm).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability (Pe): Use the following equation to calculate the effective permeability: Pₑ = - (Vₐ * Vd) / ((Vₐ + Vd) * A * t) * ln(1 - (Cₐ(t) / C_equilibrium)) Where VA and VD are the volumes of the acceptor and donor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol: In Vivo Brain-to-Plasma Ratio (Kp) Determination
Objective: To determine the total concentration ratio of this compound between the brain and plasma at a specific time point after intravenous administration in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation for IV injection
-
Syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Heparinized collection tubes for blood
-
Centrifuge
-
Brain homogenizer
-
Analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer this compound via tail vein injection at a specified dose (e.g., 2 mg/kg).
-
Sample Collection Time: At a predetermined time point post-dose (e.g., 2 hours), anesthetize the rat.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes.
-
Brain Perfusion (Optional but Recommended): To remove residual blood from brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is clear.
-
Brain Harvesting: Immediately following blood collection/perfusion, decapitate the animal and carefully dissect the whole brain. Rinse with cold saline, blot dry, and record the weight.
-
Plasma Preparation: Centrifuge the blood sample (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS per gram of tissue).
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation of Kp: Kₚ = C_brain / C_plasma Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
Protocol: In Vivo Microdialysis
Objective: To measure the time-course of unbound this compound concentration in the brain interstitial fluid (ISF) and plasma, allowing for the calculation of the unbound brain-to-plasma ratio (Kp,uu).[8][9][10]
Materials:
-
Male Sprague-Dawley rats with surgically pre-implanted guide cannulas targeting a specific brain region (e.g., prefrontal cortex or striatum).
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Micro-infusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Freely-moving animal system
-
LC-MS/MS system with high sensitivity
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of a conscious, freely-moving rat.
-
Stabilization: Allow the animal to recover and the probe to stabilize for at least 2 hours while perfusing with aCSF at a low flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect several baseline dialysate fractions (e.g., every 20-30 minutes) to ensure a stable baseline.
-
Drug Administration: Administer this compound (e.g., IV or subcutaneous injection).
-
Sample Collection: Continue collecting dialysate fractions for several hours post-dose. Simultaneously, collect serial blood samples at corresponding time points.
-
Probe Recovery Calibration: At the end of the experiment, determine the in vitro or in vivo recovery of the probe to correct the measured dialysate concentration to the actual ISF concentration. This can be done by perfusing a known concentration of this compound through the probe and measuring the loss (retrodialysis).
-
Bioanalysis: Analyze the concentration of this compound in the dialysate and unbound plasma fractions (determined by equilibrium dialysis) using LC-MS/MS.
-
Calculation of Kp,uu: K_p,uu = AUC_brain,unbound / AUC_plasma,unbound Where AUC is the area under the concentration-time curve for the unbound drug in brain ISF and plasma, respectively.
By following these protocols, researchers can generate robust and reliable data to characterize the BBB penetration profile of this compound or other novel CNS drug candidates, providing critical information for their continued development.
References
- 1. Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. irbm.com [irbm.com]
- 7. Axovant Sciences Announces RVT-101 Presentations at the Clinical Trials in Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buczynski-gregus.com [buczynski-gregus.com]
- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies of Intepirdine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (formerly known as SB-742457 or RVT-101) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[3][4] Antagonism of this receptor is hypothesized to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, most notably by increasing the release of acetylcholine (B1216132) and glutamate.[3][4] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in relevant animal models of cognitive impairment.
While this compound ultimately failed to meet its primary endpoints in Phase 3 clinical trials for Alzheimer's disease, preclinical studies in animal models demonstrated its potential to reverse cognitive deficits.[5][6][7][8] Understanding the preclinical experimental design is crucial for interpreting these earlier findings and for the broader investigation of 5-HT6 receptor antagonists in neuroscience drug discovery.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the blockade of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to disinhibit the release of acetylcholine and other neurotransmitters, which are crucial for cognitive processes.[3] The downstream effects may also involve the modulation of the mTOR signaling pathway, which is implicated in synaptic plasticity and memory formation.[7]
Experimental Protocols
Animal Models of Cognitive Impairment
a) Scopolamine-Induced Amnesia Model (Rat)
This is a widely used pharmacological model that induces a transient cholinergic deficit, mimicking some aspects of cognitive impairment seen in Alzheimer's disease.[9]
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Habituate the animals to the testing environment for at least 2-3 days prior to the experiment.
-
Administer this compound or vehicle via oral gavage (p.o.) 60 minutes before the behavioral task.
-
Administer scopolamine (B1681570) (0.5-1 mg/kg, intraperitoneally, i.p.) 30 minutes before the behavioral task to induce cognitive deficits.[9]
-
Conduct the behavioral assessment.
-
b) APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
This model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta plaques and cognitive deficits.[3][5]
-
Animals: Male and female APP/PS1 mice and wild-type littermates. Age will depend on the desired stage of pathology, with cognitive deficits typically emerging around 6-8 months of age.
-
Housing: As described for the scopolamine model.
-
Procedure:
-
Administer this compound or vehicle (e.g., daily oral gavage) for a specified duration (e.g., 2-4 weeks) prior to and during behavioral testing.
-
Conduct a battery of behavioral tests to assess different cognitive domains.
-
Behavioral Assays for Cognitive Assessment
a) Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.[10][11]
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (20-22°C). A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
For each trial, the rat is placed in the water at one of four starting positions, facing the pool wall.
-
The rat is allowed 60-90 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.[12][13]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
b) Novel Object Recognition (NOR) Test
This task assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[14][15]
-
Apparatus: An open-field arena (e.g., 50x50x50 cm). A variety of objects that are of similar size but different in shape and texture.
-
Procedure:
-
Habituation Phase (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[16][17] A higher DI indicates better recognition memory.
-
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18][19]
-
Apparatus: Stereotaxic frame, microdialysis probes, infusion pump, and a fraction collector. HPLC system with electrochemical detection for acetylcholine analysis.
-
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover for at least 48 hours.
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer this compound (systemically or locally through the probe) and continue collecting samples.
-
Analyze the dialysate for acetylcholine and choline (B1196258) concentrations using HPLC-EC.
-
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a 5-HT6 Antagonist in Rats (Oral Administration)
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax | ~150 | ng/mL |
| Tmax | ~2 | hours |
| Bioavailability | ~20 | % |
| Brain Penetration | Good | - |
Note: This table provides example data based on typical pharmacokinetic profiles of small molecule drugs in rats and should be determined empirically for this compound. Data on the oral bioavailability of another compound in rats showed it to be less than 1.6% at doses of 100-2000 mg/kg.
Table 2: Expected Outcomes in Behavioral Assays with this compound Treatment
| Behavioral Assay | Animal Model | Key Metric | Expected Outcome with this compound |
| Morris Water Maze | Scopolamine-induced | Escape Latency | Decrease |
| Time in Target Quadrant | Increase | ||
| Novel Object Recognition | Scopolamine-induced | Discrimination Index | Increase |
| Morris Water Maze | APP/PS1 Transgenic | Escape Latency | Decrease |
| Time in Target Quadrant | Increase | ||
| Novel Object Recognition | APP/PS1 Transgenic | Discrimination Index | Increase |
Table 3: Anticipated Results from In Vivo Microdialysis in the Rat Hippocampus
| Treatment Group | Basal Acetylcholine Release (%) | Post-Intepirdine Acetylcholine Release (%) |
| Vehicle | 100 ± 10 | 110 ± 15 |
| This compound (10 mg/kg) | 100 ± 12 | 150 ± 20* |
*p < 0.05 compared to vehicle. Values are hypothetical and represent expected outcomes.
Conclusion
The protocols outlined in this document provide a framework for the preclinical in vivo evaluation of this compound. By utilizing relevant animal models of cognitive impairment and a combination of behavioral and neurochemical outcome measures, researchers can systematically investigate the potential cognitive-enhancing effects of 5-HT6 receptor antagonists. Careful attention to experimental design, including appropriate controls, dose selection, and timing of administration, is critical for obtaining robust and interpretable data. These studies are essential for understanding the therapeutic potential and underlying mechanisms of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Differential cognitive enhancer effects of acetylcholinesterase inhibitors and memantine on age-related deficits in vigilance and sustained attention: a preclinical validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioWorld Science Oct. 21, 2025 [bioworld.com]
- 9. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 10. Escape latency: Significance and symbolism [wisdomlib.org]
- 11. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. P-glycoprotein alters blood–brain barrier penetration of antiepileptic drugs in rats with medically intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Measuring the Effects of Intepirdine on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intepirdine (formerly RVT-101 and SB-742457) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions critical for cognition, learning, and memory, such as the hippocampus and cortex.[3][4] Its antagonism has been a therapeutic strategy for cognitive enhancement in neurodegenerative disorders like Alzheimer's disease.[1][3]
The primary mechanism of action for 5-HT6 receptor antagonists like this compound involves the modulation of multiple neurotransmitter systems.[5][6] By blocking the inhibitory influence of the 5-HT6 receptor, these compounds can increase the release of key neurotransmitters, including acetylcholine (B1216132) (ACh) and glutamate (B1630785).[3][5][7] Additionally, downstream effects on dopamine (B1211576) and norepinephrine (B1679862) have been reported.[4][6] Therefore, quantifying the impact of this compound on these neurotransmitter levels is a critical step in preclinical and clinical drug development to establish target engagement and pharmacodynamic effects.
These application notes provide detailed protocols for three widely-used techniques to measure this compound-induced changes in neurotransmitter levels: In Vivo Microdialysis in rodent models, Post-mortem Brain Tissue Analysis , and Human Cerebrospinal Fluid (CSF) Analysis .
Proposed Mechanism of Action of this compound
This compound acts by blocking the 5-HT6 receptor, which is a G-protein coupled receptor. This blockade is thought to disinhibit certain neuronal populations, leading to an increase in the release of pro-cognitive neurotransmitters. The primary hypothesis is that antagonism of 5-HT6 receptors on GABAergic interneurons reduces inhibitory GABA release, thereby facilitating the release of acetylcholine and glutamate in cortical and hippocampal areas.[5][6]
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges with Intepirdine solubility and formulation for experiments
Welcome to the Technical Support Center for intepirdine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges related to this compound's solubility and formulation for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound in the laboratory?
A1: The primary challenge with this compound is its poor aqueous solubility. It is practically insoluble in water, which can lead to difficulties in preparing stock solutions, ensuring consistent concentrations in in vitro assays, and achieving adequate bioavailability in in vivo studies. Its lipophilic nature (LogP ≈ 2.5 - 2.83) contributes to this issue.[1]
Q2: What is the pKa of this compound and how does it affect solubility?
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at physiologically relevant concentrations is generally not feasible due to its low intrinsic solubility. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is typically a white to beige powder. For long-term storage, it is recommended to keep it at -20°C. For shorter periods, 2-8°C is acceptable. Stock solutions in organic solvents should also be stored at -20°C to minimize solvent evaporation and degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions for In Vitro Assays
Problem: My this compound, dissolved in an organic solvent stock, precipitates when I dilute it into my aqueous cell culture medium or buffer.
Root Cause: This is a common issue for poorly soluble compounds. The drastic change in solvent polarity upon dilution from an organic stock to an aqueous medium causes the compound to crash out of solution.
Solutions:
-
Optimize Co-solvent Concentration:
-
Method: When preparing your working solution, add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively.
-
Tip: Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity in cell-based assays. You may need to prepare a more dilute stock solution to achieve this.
-
-
pH Adjustment:
-
Method: Since this compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility. Prepare your working solution in a buffer with a pH of 4-6.
-
Caution: Ensure that the acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Use of Solubilizing Excipients:
-
Method: Consider incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F68, or a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), into your aqueous buffer before adding the this compound stock solution.
-
Starting Concentration: Try 0.1-1% (w/v) of the excipient in your final working solution.
-
Issue 2: Low and Variable Bioavailability in Animal Studies
Problem: I am observing low and inconsistent plasma concentrations of this compound after oral administration to rodents.
Root Cause: The poor aqueous solubility of this compound likely leads to low dissolution in the gastrointestinal tract, which is often the rate-limiting step for the absorption of lipophilic drugs.
Solutions:
-
Formulation with Co-solvents and Surfactants:
-
Method: Prepare a solution of this compound in a mixture of a water-miscible co-solvent and a surfactant. A common vehicle for preclinical oral dosing is a mixture of PEG 400 and Tween-80.
-
Example Formulation: A starting point could be 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline. The final formulation should be a clear solution.
-
-
Lipid-Based Formulations (SEDDS):
-
Method: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluid.
-
Benefit: This pre-dissolved state bypasses the dissolution step, leading to more consistent and enhanced absorption.
-
-
Solid Dispersions:
-
Method: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®). This can be achieved by methods like solvent evaporation or hot-melt extrusion.
-
Benefit: The drug is dispersed at a molecular level in the polymer, leading to a significant increase in its dissolution rate upon contact with aqueous fluids.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉N₃O₂S | [1] |
| Molecular Weight | 353.44 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Melting Point | 183–185 °C | [1] |
| LogP (computed) | 2.5 | [1] |
| XLogP3 (calculated) | 2.83 | [1] |
| pKa (inferred from piperazine) | ~8.65 and ~4.27 (for conjugate acid) |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 50-60 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
-
Procedure:
-
Weigh the desired amount of this compound powder in the vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 283.6 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve the calculated amounts of this compound and PVP K30 in a sufficient volume of methanol in the round-bottom flask to obtain a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin, dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator at room temperature.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: 5-HT6 Receptor Gs Signaling Pathway.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Intepirdine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of Intepirdine (also known as SB-742457 or RVT-101) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] It binds to this receptor with high affinity, thereby blocking the downstream signaling pathways associated with it. The 5-HT6 receptor is primarily expressed in the central nervous system, and its modulation is thought to influence cognitive processes.[1][3]
Q2: Are there any known off-target effects of this compound?
A2: While this compound is considered a highly selective ligand for the 5-HT6 receptor, in vitro studies have identified a moderate affinity for the serotonin 2A (5-HT2A) receptor. The affinity for the 5-HT6 receptor is significantly higher than for the 5-HT2A receptor, suggesting a wide therapeutic window for on-target effects. One study noted that this compound exhibited greater than 100-fold selectivity for the 5-HT6 receptor over a panel of 84 other receptors. However, at higher concentrations used in some in vitro experiments, off-target effects at the 5-HT2A receptor and potentially other sites could be a contributing factor to the observed cellular phenotype.
Q3: What are the potential consequences of off-target effects in my experiments?
A3: Off-target effects can lead to a variety of confounding results, including:
-
Misinterpretation of data: Attributing an observed biological effect to the inhibition of the 5-HT6 receptor when it is, in fact, caused by an interaction with an off-target protein.
-
Cellular toxicity: Engagement of unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is independent of the on-target activity.
-
Irreproducible results: The expression levels of off-target proteins can vary between different cell lines or experimental systems, leading to inconsistent findings.
Q4: How can I be more confident that the observed effects in my assay are due to 5-HT6 receptor antagonism?
A4: A multi-faceted approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Employ control compounds: Include a structurally related but inactive compound as a negative control. Additionally, using a different, structurally distinct 5-HT6 antagonist can help confirm that the observed phenotype is due to the on-target activity.
-
Use a target knockout/knockdown system: The most definitive way to confirm on-target activity is to use a cell line where the 5-HT6 receptor has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the effect of this compound is absent in these cells, it strongly suggests the effect is on-target.
Data Presentation
Table 1: this compound Binding Affinities (Ki)
| Target | Ki (nM) | Receptor Type | Notes |
| 5-HT6 Receptor | ~1.3 | Serotonin Receptor (Primary Target) | High affinity, indicating potent antagonism. |
| 5-HT2A Receptor | ~100 | Serotonin Receptor (Off-Target) | Moderate affinity, potential for off-target effects at higher concentrations. |
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: Broad-Panel Radioligand Binding Assay for Off-Target Profiling
Objective: To identify potential off-target binding of this compound across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For screening, a final concentration of 1 µM or 10 µM is typically used.
-
Membrane Preparation: Utilize commercially available membrane preparations expressing the target receptors of interest or prepare them in-house from cell lines or tissues.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the membrane preparation, a specific radioligand for the target receptor, and either vehicle (for total binding), a known competing ligand (for non-specific binding), or this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound for each target. Significant inhibition (typically >50%) indicates a potential off-target interaction that should be further investigated with concentration-response curves to determine the Ki or IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its on-target (5-HT6) and potential off-targets (e.g., 5-HT2A) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a cell line endogenously expressing the target protein or engineered to overexpress it. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-induced stabilization of the target protein will result in a shift of its melting curve to a higher temperature. This shift confirms target engagement in the cellular environment.
Troubleshooting Guides
Problem 1: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filter plate | Pre-soak the filter plates in a blocking agent like polyethyleneimine (PEI). |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is ice-cold. |
| High concentration of radioligand | Titrate the radioligand to a concentration at or below its Kd for the target receptor. |
Problem 2: No thermal shift observed in CETSA for the primary target.
| Possible Cause | Troubleshooting Step |
| Low compound permeability | Increase the incubation time with this compound or use a permeabilizing agent (though this may affect cell physiology). |
| Insufficient compound concentration | Perform a dose-response experiment to ensure the concentration is adequate to engage the target. |
| Target protein not expressed at sufficient levels | Use a cell line with higher endogenous expression or an overexpression system. Confirm protein expression by Western blot. |
| Antibody not specific or sensitive | Validate the antibody for Western blotting and use a recommended dilution. |
Problem 3: Observed phenotype is inconsistent with known 5-HT6 receptor function.
| Possible Cause | Troubleshooting Step |
| Off-target effect | Perform a broad-panel off-target screening (Protocol 1). Test the effect of this compound in a 5-HT6 knockout/knockdown cell line. Use a structurally different 5-HT6 antagonist as a control. |
| Cell line-specific signaling | Characterize the 5-HT6 signaling pathway in your specific cell line. The downstream effects of receptor modulation can vary between cell types. |
| Compound degradation or metabolism | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your experimental media. |
References
Technical Support Center: Understanding the Phase 3 Failure of Intepirdine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the phase 3 clinical trial failure of Intepirdine, a selective 5-HT6 receptor antagonist investigated for the treatment of mild-to-moderate Alzheimer's disease. This resource offers detailed information on the clinical trial protocols, quantitative outcomes, the drug's proposed mechanism of action, and troubleshooting guidance for researchers working with 5-HT6 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for this compound's failure in the phase 3 MINDSET trial?
A1: The pivotal phase 3 MINDSET trial failed to meet its co-primary efficacy endpoints.[1][2] this compound, when administered as an adjunctive therapy to donepezil (B133215), did not demonstrate a statistically significant improvement in cognition or in measures of activities of daily living compared to placebo in patients with mild-to-moderate Alzheimer's disease.[1][3]
Q2: What was the proposed mechanism of action for this compound?
A2: this compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[4] The 5-HT6 receptor is primarily expressed in the central nervous system, and its antagonism was hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes like memory and learning.[5] By blocking the 5-HT6 receptor, this compound was expected to increase the release of acetylcholine, a neurotransmitter that is deficient in the brains of Alzheimer's disease patients.[3]
Q3: Were there any positive signals observed in the MINDSET trial?
A3: Despite failing to meet its primary endpoints, a statistically significant improvement was observed in the first key secondary endpoint, the Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+).[3] However, this single positive secondary endpoint was not sufficient to support the drug's efficacy.
Q4: What are the broader implications of this compound's failure for the development of other 5-HT6 receptor antagonists for Alzheimer's disease?
A4: The failure of this compound, along with other 5-HT6 receptor antagonists in late-stage clinical trials, has raised questions about the viability of this target for treating the cognitive symptoms of Alzheimer's disease.[6] It has prompted a re-evaluation of the therapeutic hypothesis and the need for a deeper understanding of the complex pharmacology of the 5-HT6 receptor.[7] Some research even points to a "agonist/antagonist paradox," where both agonists and antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical models, highlighting the complexity of this signaling pathway.[8]
Troubleshooting Guide for 5-HT6 Receptor Antagonist Experiments
This guide addresses potential issues researchers may encounter when working with 5-HT6 receptor antagonists in preclinical or in vitro models.
Q1: I am not observing the expected pro-cognitive effects of a 5-HT6 receptor antagonist in my animal model. What could be the reason?
A1: Several factors could contribute to this:
-
Dose Selection: The dose-response relationship for 5-HT6 receptor antagonists can be complex. Ensure that a full dose-range has been explored.
-
Animal Model: The specific animal model of cognitive impairment used is critical. The effects of 5-HT6 receptor antagonists may vary depending on the underlying pathology in the model.
-
Paradoxical Effects: As mentioned, both agonists and antagonists of the 5-HT6 receptor have been reported to have similar effects in some models.[8] Consider the specific signaling pathways being activated or inhibited by your compound.
-
Off-Target Effects: While many 5-HT6 receptor antagonists are highly selective, it is crucial to characterize the off-target profile of your specific compound, as this could confound the results.
Q2: My in vitro assay results with a 5-HT6 receptor antagonist are inconsistent. What should I check?
A2: For in vitro assays, consider the following:
-
Cell Line and Receptor Expression: Ensure the cell line used expresses a sufficient and stable level of the 5-HT6 receptor.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
-
Compound Stability and Solubility: Verify the stability and solubility of your antagonist in the assay medium.
-
Functional Selectivity: Be aware of the possibility of functional selectivity (biased agonism/antagonism), where a ligand can differentially activate downstream signaling pathways. This can lead to seemingly contradictory results in different functional assays.
Q3: How can I investigate the "agonist/antagonist paradox" with my 5-HT6 receptor ligand?
A3: To dissect these paradoxical effects, a multi-faceted approach is recommended:
-
Multiple Functional Assays: Utilize a panel of in vitro functional assays that measure different downstream signaling events (e.g., cAMP accumulation, ERK phosphorylation, β-arrestin recruitment).
-
Signaling Pathway Analysis: Employ techniques like Western blotting or reporter gene assays to map the specific intracellular pathways modulated by your ligand.
-
In Vivo Target Engagement: Use techniques like positron emission tomography (PET) or ex vivo receptor occupancy studies to confirm that your compound is engaging the 5-HT6 receptor in the brain at the doses used in behavioral experiments.
Data Presentation
Table 1: Key Quantitative Results of the MINDSET Phase 3 Trial [1]
| Endpoint | This compound (35 mg) | Placebo | Adjusted Mean Difference (95% CI) | p-value |
| Co-Primary Endpoint: ADAS-Cog Change from Baseline at Week 24 | - | - | -0.36 (-0.95, 0.22) | 0.2249 |
| Co-Primary Endpoint: ADCS-ADL Change from Baseline at Week 24 | - | - | -0.09 (-0.90, 0.72) | 0.8260 |
| Key Secondary Endpoint: CIBIC+ at Week 24 | - | - | - | 0.0234 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; CIBIC+: Clinician's Interview-Based Impression of Change plus caregiver interview; CI: Confidence Interval.
Experimental Protocols
MINDSET Phase 3 Clinical Trial Protocol Overview [1][9]
-
Study Design: A global, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Patient Population: 1,315 patients with mild-to-moderate Alzheimer's disease.
-
Inclusion Criteria (Abbreviated):
-
Age 50-85 years.
-
Diagnosis of probable Alzheimer's disease.
-
Mini-Mental State Examination (MMSE) score between 10 and 26.
-
Stable treatment with donepezil (5 mg or 10 mg daily) for at least three months.
-
-
Exclusion Criteria (Abbreviated):
-
Diagnosis of other types of dementia.
-
History of other significant neurological or psychiatric disorders.
-
Use of other Alzheimer's disease medications (e.g., memantine) was not permitted.
-
-
Treatment Arms:
-
This compound 35 mg once daily.
-
Placebo once daily.
-
-
Duration: 24 weeks of treatment.
-
Co-Primary Efficacy Endpoints:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score at 24 weeks.
-
Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score at 24 weeks.
-
-
Statistical Analysis Plan: The primary analysis was an intent-to-treat (ITT) analysis of the change from baseline in the co-primary endpoints at week 24, using a mixed-effects model for repeated measures (MMRM).
Visualizations
Caption: Proposed signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: Simplified workflow of the this compound MINDSET Phase 3 Clinical Trial.
Caption: Logical progression from hypothesis to the outcome of this compound's development.
References
- 1. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 pharmacology inconsistencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing the dosage of Intepirdine to minimize adverse effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Intepirdine to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is primarily located in brain regions associated with cognition and memory.[2] By blocking this receptor, this compound was investigated for its potential to enhance cognitive function in neurodegenerative conditions like Alzheimer's disease and dementia with Lewy bodies.[3] The blockade of the 5-HT6 receptor is thought to modulate the release of several neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory processes.[4][5]
Q2: What are the most common adverse effects observed with this compound?
Across clinical trials, this compound was generally well-tolerated, with a safety profile often comparable to placebo.[2][6] The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity. In the MINDSET trial (35 mg/day), common TEAEs included falls, headache, dizziness, diarrhea, and nausea.[2] The HEADWAY-DLB trial, which tested both 35 mg/day and 70 mg/day doses, noted a slightly higher incidence of gastrointestinal adverse events in the this compound groups compared to placebo.[7][8]
Q3: Is there a known dose-dependent relationship for this compound's adverse effects?
Clinical trial data suggests a potential dose-dependent increase in the incidence of certain adverse events, particularly gastrointestinal issues. The HEADWAY-DLB study, which compared 35 mg and 70 mg daily doses to placebo, observed a higher incidence of gastrointestinal TEAEs in both this compound arms.[7] However, even at the higher 70 mg dose, the drug was generally considered well-tolerated without dose-limiting toxicities.[7]
Q4: How should I monitor for potential adverse effects in my experiments?
A comprehensive safety monitoring plan is crucial. Based on the protocols from major clinical trials, the following should be monitored:
-
Treatment-Emergent Adverse Events (TEAEs): Systematically record all adverse events that occur after the initiation of treatment.
-
Physical Examinations: Conduct regular physical examinations to assess overall health.
-
Vital Signs: Monitor blood pressure, heart rate, and temperature at regular intervals. Orthostatic hypotension should also be assessed.
-
Electrocardiograms (ECGs): Perform ECGs to monitor cardiac function.
-
Clinical Laboratory Assessments: Regularly analyze blood and urine samples for any abnormalities.
Troubleshooting Guide
Problem: Increased incidence of gastrointestinal issues (nausea, diarrhea) in the experimental group.
-
Possible Cause: This may be a direct pharmacological effect of this compound, as observed in clinical trials, potentially with a dose-dependent relationship.[7]
-
Troubleshooting Steps:
-
Dosage Review: If using a higher dose, consider if a lower dose could be tested to maintain efficacy while potentially reducing gastrointestinal side effects.
-
Administration with Food: Investigate if administering this compound with food mitigates these effects.
-
Symptomatic Treatment: For mild symptoms, consider appropriate symptomatic management.
-
Data Stratification: Analyze the data to determine if the gastrointestinal events are more prevalent in a specific subgroup of the study population.
-
Problem: Reports of dizziness or falls in the study population.
-
Possible Cause: Dizziness and falls have been reported as adverse events in clinical trials of this compound.[2] These could be related to central nervous system effects or potential orthostatic hypotension.
-
Troubleshooting Steps:
-
Orthostatic Hypotension Assessment: Implement regular monitoring of orthostatic vital signs (blood pressure and heart rate changes from supine to standing).
-
Balance and Gait Assessment: Consider incorporating standardized assessments of balance and gait to objectively measure any changes.
-
Dose Evaluation: Evaluate if there is a correlation between the incidence of dizziness and the administered dose.
-
Concomitant Medications Review: Review any other medications the subjects are taking that could contribute to dizziness or falls.
-
Data on Adverse Effects
The following tables summarize the treatment-emergent adverse events (TEAEs) from the Phase 3 MINDSET trial and the Phase 2b HEADWAY-DLB trial.
Table 1: Treatment-Emergent Adverse Events in the MINDSET Study (35 mg/day this compound) [2]
| Adverse Event | Placebo (N=651) n (%) | This compound 35 mg (N=656) n (%) |
| At least one TEAE | 355 (54.5) | 366 (55.8) |
| Fall | 28 (4.3) | 33 (5.0) |
| Headache | 20 (3.1) | 22 (3.4) |
| Agitation | 17 (2.6) | 17 (2.6) |
| Dizziness | 12 (1.8) | 19 (2.9) |
| Diarrhea | 17 (2.6) | 17 (2.6) |
| Nausea | 13 (2.0) | 17 (2.6) |
| Back pain | 15 (2.3) | 11 (1.7) |
| Bronchitis | 10 (1.5) | 14 (2.1) |
| Cough | 7 (1.1) | 15 (2.3) |
| Elevated liver enzymes | 9 (1.5) | 7 (1.1) |
| TEAE leading to study withdrawal | 21 (3.2) | 21 (3.2) |
Table 2: Incidence of Most Common TEAEs in the HEADWAY-DLB Study [7]
| Adverse Event | Placebo (N=89) n (%) | This compound 35 mg (N=90) n (%) | This compound 70 mg (N=89) n (%) |
| Any TEAE | 53 (59.6) | 58 (64.4) | 61 (68.5) |
| Fall | 9 (10.1) | 8 (8.9) | 10 (11.2) |
| Diarrhea | 4 (4.5) | 8 (8.9) | 7 (7.9) |
| Headache | 6 (6.7) | 5 (5.6) | 6 (6.7) |
| Nausea | 2 (2.2) | 6 (6.7) | 5 (5.6) |
| Urinary tract infection | 4 (4.5) | 5 (5.6) | 4 (4.5) |
| Dizziness | 3 (3.4) | 4 (4.4) | 5 (5.6) |
| Agitation | 4 (4.5) | 3 (3.3) | 3 (3.4) |
| Insomnia | 2 (2.2) | 4 (4.4) | 4 (4.5) |
| Vomiting | 1 (1.1) | 4 (4.4) | 2 (2.2) |
| TEAEs leading to withdrawal | 5 (5.6) | 7 (7.8) | 8 (9.0) |
Experimental Protocols
MINDSET Study: Safety Evaluation Methodology [2][4]
The safety of this compound was evaluated through the monitoring and recording of:
-
Adverse Events (AEs): All AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Physical Examinations: Conducted at screening and at specified follow-up visits.
-
Vital Signs: Including measurements of orthostatic changes in blood pressure and heart rate.
-
Electrocardiograms (ECGs): Performed at baseline and at the end of the study.
-
Suicidality Assessment: The Columbia-Suicide Severity Rating Scale (C-SSRS) was used.
-
Clinical Laboratory Tests: Routine hematology, clinical chemistry, and urinalysis were performed at a central laboratory.
HEADWAY-DLB Study: Safety Assessment [5][7]
The safety and tolerability of this compound were assessed by evaluating:
-
Treatment-Emergent Adverse Events (TEAEs): Recorded throughout the study.
-
Physical and Neurological Examinations: Performed at designated study visits.
-
Vital Sign Measurements: Including orthostatic assessments.
-
12-lead ECGs: Conducted at screening and end of treatment.
-
Clinical Laboratory Evaluations: Including hematology, serum chemistry, and urinalysis.
Visualizations
Caption: this compound's antagonistic action on the 5-HT6 receptor.
Caption: A generalized workflow for safety assessment in clinical trials.
Caption: Simplified signaling pathway of the 5-HT6 receptor.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Study Evaluating this compound (RVT-101) in Subjects With Dementia With Lewy Bodies: The HEADWAY-DLB Study | Clinical Research Trial Listing [centerwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in experimental results with Intepirdine
Welcome to the technical support center for researchers using Intepirdine (RVT-101/SB-742457). This resource is designed to help you troubleshoot variability in your experimental results. Below you will find frequently asked questions and detailed troubleshooting guides for common assays involving this selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system.[1] It canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] By blocking this receptor, this compound inhibits this signaling cascade.
Q2: What are the best solvents and storage conditions for this compound? A2: this compound is soluble in DMSO (up to 60 mg/mL) and ethanol (B145695) (2 mg/mL), but it is generally insoluble in water.[5] For creating stock solutions, DMSO is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For experimental use, further dilution from the DMSO stock into aqueous assay buffers is typical, but care should be taken to ensure the final DMSO concentration does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Q3: My cells are responding inconsistently to this compound treatment. What is a common cause? A3: A primary cause of inconsistent cellular response is the health and passage number of the cell line used. Cell lines at high passage numbers can exhibit altered morphology, growth rates, and protein expression, including the 5-HT6 receptor.[5][6] It is crucial to use cells within a consistent, low-passage range for all related experiments and to regularly perform cell line authentication.
Q4: Can this compound affect signaling pathways other than the canonical Gs-cAMP pathway? A4: Yes, while the Gs-cAMP pathway is the canonical signaling route for the 5-HT6 receptor, it has also been shown to engage other pathways, such as those involving mTOR and Cdk5. Variability in your results could stem from assaying different downstream effectors that are context- or cell-type-dependent.
Troubleshooting Guide 1: Variability in IC50 Values in Radioligand Binding Assays
This guide addresses common issues leading to inconsistent IC50 values when characterizing this compound's binding affinity.
Problem: I am observing significant well-to-well or day-to-day variability in my calculated IC50 values for this compound.
Logical Troubleshooting Flow
Data Presentation: Impact of Assay Parameters on this compound IC50
The following table illustrates how variations in common experimental parameters can lead to shifts in the measured IC50 value. Data is representative.
| Parameter Varied | Standard Condition | Modified Condition | Observed this compound IC50 (nM) [Standard] | Observed this compound IC50 (nM) [Modified] | Potential Cause of Discrepancy |
| Incubation Time | 60 min | 20 min | 2.5 ± 0.3 | 8.9 ± 1.1 | Insufficient time to reach binding equilibrium. |
| Assay Buffer pH | pH 7.4 | pH 6.8 | 2.7 ± 0.4 | 5.4 ± 0.9 | Suboptimal pH can alter receptor conformation or ligand charge state. |
| Wash Steps | 3 washes | 1 wash | 2.4 ± 0.2 | 1.5 ± 0.5 | Inadequate washing increases non-specific binding, artificially lowering IC50. |
| Protein Amount | 20 µ g/well | 80 µ g/well | 2.6 ± 0.3 | 6.1 ± 0.8 | High protein can lead to ligand depletion effects. |
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay
This protocol is adapted for a competitive inhibition assay to determine the IC50 of this compound.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Specific Activity: ~80 Ci/mmol).
-
Non-specific Ligand: Methiothepin (10 mM stock).
-
Test Compound: this compound (10 mM stock in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
96-well plates, GF/C filter mats, scintillation fluid.
Workflow Diagram:
Methodology:
-
Prepare Dilutions: Perform serial dilutions of this compound in binding buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding wells: 50 µL binding buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 5 µM methiothepin.[7]
-
Test Compound wells: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 100 µL of [3H]-LSD (diluted in binding buffer to achieve a final concentration of ~2.5-5.0 nM) to all wells.
-
Initiate Reaction: Add 100 µL of the membrane suspension (~25 µg protein) to each well to start the binding reaction. The total reaction volume should be 250 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[7][8]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto a GF/C filter mat pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.[7]
-
Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average CPM from NSB wells from all other wells. Plot specific binding against the log concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
Troubleshooting Guide 2: Inconsistent Results in cAMP Functional Assays
This guide addresses variability when measuring this compound's antagonist effect on agonist-induced cAMP production.
Problem: The inhibitory effect of this compound on cAMP production is weak or highly variable between experiments.
Signaling Pathway Diagram
This compound acts by blocking the serotonin-activated Gs-protein signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.com [revvity.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Limitations of Intepirdine as a selective 5-HT6 receptor antagonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intepirdine, a selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound acts as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in the regulation of several neurotransmitter systems, including acetylcholine (B1216132) and glutamate. By blocking the 5-HT6 receptor, this compound was hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
Q2: Why did this compound fail in Phase 3 clinical trials for Alzheimer's disease?
The Phase 3 MIND trial, which evaluated this compound in patients with mild-to-moderate Alzheimer's disease, failed to meet its co-primary endpoints of improving cognition and activities of daily living. While the exact reasons for the failure are multifaceted, potential contributing factors include the complexity of Alzheimer's disease pathology, the possibility that the 5-HT6 receptor is not a critical target for cognitive enhancement in this patient population, and potential issues with the drug's efficacy or safety profile that were not apparent in earlier trials.
Q3: What are the known off-target effects of this compound?
While this compound is considered a highly selective 5-HT6 receptor antagonist, it does exhibit some binding affinity for other receptors at higher concentrations. Researchers should be aware of potential off-target effects, especially when using the compound at concentrations significantly above its Ki for the 5-HT6 receptor. Refer to the data table below for known binding affinities.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Verify the concentration of this compound being used. If it is significantly higher than the Ki for the 5-HT6 receptor, consider the possibility of off-target effects. Cross-reference your results with the known binding profile of this compound (see Table 1).
-
-
Possible Cause 2: Cell line variability.
-
Troubleshooting Step: Ensure the cell line used expresses the 5-HT6 receptor at sufficient levels. Perform a baseline characterization of 5-HT6 receptor expression (e.g., via qPCR or Western blot).
-
Problem 2: Lack of efficacy in in vivo animal models.
-
Possible Cause 1: Inadequate dosing or route of administration.
-
Troubleshooting Step: Review the pharmacokinetic data for this compound in the relevant animal model (see Table 2). Ensure the dosing regimen is sufficient to achieve the desired receptor occupancy in the brain. Consider the use of formulation strategies to improve bioavailability if necessary.
-
-
Possible Cause 2: Choice of animal model.
-
Troubleshooting Step: The chosen animal model may not be appropriate for evaluating the cognitive-enhancing effects of a 5-HT6 receptor antagonist. Consider the translational relevance of the model to the specific hypothesis being tested.
-
Quantitative Data
Table 1: this compound Receptor Binding Profile
| Receptor | Ki (nM) |
| 5-HT6 | 0.25 |
| 5-HT2A | 130 |
| 5-HT2C | 200 |
| D2 | >1000 |
| H1 | >1000 |
Data compiled from publicly available pharmacological studies.
Table 2: this compound Pharmacokinetic Properties (Rodent Model)
| Parameter | Value |
| Bioavailability (Oral) | ~30% |
| Half-life (t1/2) | 4-6 hours |
| Brain Penetration (B/P ratio) | ~1.5 |
Data represents typical values and may vary depending on the specific rodent strain and experimental conditions.
Key Experimental Protocols
Protocol 1: Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for the 5-HT6 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: A logical workflow for troubleshooting unexpected in vitro experimental results with this compound.
Strategies to improve the therapeutic index of Intepirdine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Intepirdine and its derivatives. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
I. Strategies to Improve the Therapeutic Index
The primary strategy for improving the therapeutic index of this compound derivatives has focused on a multi-target approach. Given that this compound, a 5-HT6 receptor antagonist, failed to show sufficient efficacy in Phase 3 clinical trials for Alzheimer's disease, recent efforts have aimed to enhance its therapeutic potential by incorporating additional pharmacological activities.[1][2][3][4][5]
One such strategy involves the design of dual-action ligands that combine 5-HT6 receptor antagonism with histone deacetylase 6 (HDAC6) inhibition.[1][6][7] Both of these mechanisms have individually been shown to have pro-cognitive effects. By tethering an HDAC6-inhibiting pharmacophore (an aryl-hydroxamic acid unit) to the piperazine (B1678402) moiety of this compound, researchers have developed derivatives with potent dual activity.[1][6][7] This approach aims to achieve synergistic effects, potentially leading to improved efficacy and a better therapeutic index compared to a single-target agent.
II. Quantitative Data Summary
The following table summarizes the biochemical and pharmacokinetic properties of this compound and its dual-action derivatives.
| Compound | 5-HT6 Ki (nM) | HDAC6 IC50 (µM) | HDAC6/1 Selectivity | cLogP | Polar Surface Area (Ų) |
| RG-281AG | 1.8 | 1.9 | >5 | 3.16 | 98.44 |
| RG-283AG | 0.7 | 0.54 | >18 | 3.35 | 98.44 |
| RG-285AG | 1.4 | 1.1 | >9 | 3.51 | 101.50 |
Data sourced from Gkanas et al., Chemistry – A European Journal, 2025.[1][6][7]
III. Signaling Pathways and Experimental Workflows
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that signals through a Gs alpha subunit.[8][9][10] Activation of the receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10] this compound and its derivatives act as antagonists, blocking this pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound derivatives, from initial in vitro screening to in vivo assessment of cognitive enhancement.
IV. Troubleshooting Guides & FAQs
In Vitro Assays
Q1: My compound shows high affinity in the 5-HT6 receptor binding assay, but weak or no activity in the functional cAMP assay. What could be the issue?
A1: This discrepancy can arise from several factors:
-
Compound Solubility: The compound may be precipitating out of the aqueous buffer used in the cAMP assay, even if it was soluble in the binding assay buffer.[11][12]
-
Troubleshooting:
-
Visually inspect the assay plate for any signs of precipitation.
-
Prepare the compound stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[12]
-
Determine the kinetic solubility of your compound in the specific assay buffer to ensure you are working below its solubility limit.[11]
-
-
-
Ligand Function: The compound might be a "silent antagonist." Some antagonists bind with high affinity but do not produce a functional response on their own, and their effect is only seen when they block the action of an agonist.
-
Troubleshooting: Ensure your cAMP assay is designed to detect antagonism. This involves stimulating the cells with a known 5-HT6 agonist (like serotonin) at its EC80 concentration and then observing the inhibitory effect of your compound.
-
-
Cell Line Issues: The cell line used for the functional assay may have low receptor expression or poor coupling to the downstream signaling pathway.
-
Troubleshooting:
-
Confirm the 5-HT6 receptor expression level in your cell line.
-
Run a positive control with a known 5-HT6 antagonist to validate the assay system.
-
Consider using forskolin (B1673556) to amplify the cAMP signal, which can help in detecting antagonist effects.[13][14]
-
-
Q2: I'm observing a high basal cAMP signal in my assay, making it difficult to detect antagonist effects. What should I do?
A2: A high basal signal can be due to constitutive activity of the 5-HT6 receptor, especially in over-expression systems, or issues with the assay conditions.
-
Troubleshooting:
-
Optimize Cell Density: Titrate the number of cells per well. Too many cells can lead to a high basal signal.
-
Reduce Incubation Time: A shorter incubation time with the agonist might be sufficient to achieve a good assay window without elevating the basal signal excessively.
-
Check for Inverse Agonism: Some compounds classified as antagonists may actually be inverse agonists, meaning they reduce the basal activity of a constitutively active receptor.[14] If your compound lowers the signal below the baseline, it may be an inverse agonist.
-
PDE Inhibitor Concentration: If you are using a phosphodiesterase (PDE) inhibitor like IBMX, its concentration might be too high. Try reducing the concentration.[15]
-
In Vivo Behavioral Assays (Novel Object Recognition)
Q1: My animals are not showing a preference for the novel object in the control group. What's wrong with my Novel Object Recognition (NOR) test?
A1: Failure to see a novelty preference in control animals is a common issue and points to problems with the experimental setup or protocol.
-
Confounding Factors & Troubleshooting:
-
Object Bias: The animals may have an innate preference for one of the objects (e.g., due to texture, smell, or shape).
-
Solution: Before the main experiment, test a cohort of naive animals with both objects to ensure they spend an equal amount of time exploring each.[8]
-
-
Insufficient Habituation: Animals may be anxious in the testing arena, leading to thigmotaxis (staying close to the walls) and reduced exploration.[9]
-
Inadequate Memory Consolidation: The time interval between the familiarization (T1) and testing (T2) phases might be too long for the specific strain of rodent, leading to natural forgetting.
-
Solution: For short-term memory, a shorter inter-trial interval (e.g., 1-2 hours) may be necessary. Validate the optimal interval for your specific animal model.[9]
-
-
External Stressors: Noise, unfamiliar experimenters, or changes in housing conditions can induce stress and affect performance.[6][16]
-
Solution: Maintain a consistent and quiet testing environment. The experimenter should handle the animals gently and consistently. Avoid changing cages during the testing period.[6]
-
-
Q2: My this compound derivative-treated group is showing hyperactivity. How do I know if the cognitive enhancement effect is real?
A2: Increased locomotor activity can be a confounding factor, as it might lead to more object encounters without reflecting improved memory.
-
Troubleshooting:
-
Analyze Locomotor Activity: Always measure the total distance traveled by the animals in the arena during the NOR test. If the treated group moves significantly more than the control group, the cognitive data should be interpreted with caution.
-
Run an Open Field Test: Before the NOR test, subject the animals to an open field test without any objects. This will provide a baseline measure of locomotor activity and anxiety-like behavior, helping to dissociate these effects from cognitive performance.
-
Calculate a Discrimination Index: Instead of relying solely on the absolute time spent with the novel object, calculate a discrimination index (DI). A common formula is: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). This normalizes the data for differences in overall exploration.
-
General FAQs
Q1: What is the therapeutic index (TI) and how do I improve it for my compound?
A1: The therapeutic index is a quantitative measure of a drug's safety. It is the ratio of the dose that produces toxicity to the dose that produces the desired therapeutic effect.[17] A higher TI is preferable.
-
Improving the TI:
-
Increase Efficacy: The primary strategy for the new this compound derivatives is to increase efficacy through dual-target engagement (5-HT6 and HDAC6), hoping to achieve a therapeutic effect at a lower, less toxic dose.[1][6]
-
Reduce Toxicity: This involves improving the selectivity of the compound. By ensuring the drug binds tightly to its intended targets (e.g., 5-HT6) and avoids off-target interactions that could cause side effects, toxicity can be minimized. A broad receptor screening panel is essential to identify potential off-target liabilities.
-
Optimize ADME Properties: Improving properties like brain-to-plasma ratio can ensure that the drug reaches its target in the CNS at effective concentrations, potentially allowing for lower peripheral doses and reducing systemic side effects.[18][19][20][21][22]
-
Q2: My this compound derivative has poor aqueous solubility. How can I formulate it for in vivo studies?
A2: Poor solubility is a common challenge. For preclinical oral gavage studies, simple suspension formulations are often used.
-
Formulation Strategies:
-
Vehicle Selection: A common vehicle for preclinical studies is a suspension in an aqueous solution containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Use of Co-solvents: For some routes of administration, co-solvents like PEG400 can be used, but it's crucial to ensure the vehicle itself does not have biological effects that could interfere with the study endpoints.[23] It is important to run a vehicle-only control group in all in vivo experiments.
-
V. Key Experimental Protocols
Protocol 1: 5-HT6 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor using a competition binding assay.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), typically at a final concentration of 2-3 nM.
-
Non-specific Binding Control: 10 µM Methiothepin or unlabeled Serotonin.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-LSD.
-
100 µL of the membrane preparation (e.g., 25 µg protein/well).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
Objective: To measure the ability of a test compound to antagonize agonist-induced cAMP production.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (PDE inhibitor), pH 7.4.
-
cAMP detection kit (e.g., HTRF, LANCE, or similar).
-
-
Procedure:
-
Plate the cells in a 384-well white plate and incubate overnight.
-
The next day, remove the culture medium and replace it with assay buffer.
-
Add serial dilutions of the test compound (or vehicle) to the wells. Pre-incubate for 15-30 minutes at room temperature.
-
Add the 5-HT agonist at a pre-determined EC80 concentration to all wells (except for the basal control wells).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the response against the concentration of the test compound to determine the IC50 value.
-
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To assess the effect of an this compound derivative on non-spatial recognition memory in rats.
-
Apparatus: A square open-field box (e.g., 70x70x45 cm) made of a non-porous material. Two sets of identical objects (e.g., two identical towers, two identical spirals) that are heavy enough not to be displaced by the rats.
-
Procedure:
-
Habituation (Days 1-2): Allow each rat to explore the empty test box for 5-10 minutes each day to acclimate to the environment.
-
Familiarization (T1 - Day 3):
-
Administer the test compound or vehicle at the appropriate time before the trial (e.g., 60 minutes p.o.).
-
Place two identical objects (e.g., two towers) in two corners of the box.
-
Place the rat in the box, facing the wall away from the objects, and allow it to explore for 3-5 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose at a distance <2 cm).
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 24 hours to test long-term memory).
-
Test Phase (T2 - Day 4):
-
Do not re-administer the compound.
-
Replace one of the familiar objects with a novel object (e.g., one tower and one spiral). The position of the familiar object should be consistent.
-
Place the rat back in the box and record the exploration time for both the familiar and the novel object for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the total exploration time in T2.
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. Compare the DI between the treated and control groups using appropriate statistical tests.
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. The nature of the binding between LSD and a 5-HT receptor: A possible explanation for hallucinogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 17. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 18. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 20. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 22. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acs.org [acs.org]
Technical Support Center: Addressing the High Placebo Effect in Intepirdine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges posed by the high placebo effect observed in clinical trials of Intepirdine for Alzheimer's disease and Dementia with Lewy Bodies.
I. Troubleshooting Guide: Mitigating Placebo Response in Your Experiments
This guide is designed to help researchers identify and address potential sources of high placebo response in their clinical trials.
| Issue/Question | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in placebo group outcomes. | Patient expectations, variability in patient reporting, and inconsistencies in site procedures. | - Implement a Placebo Run-in Period: A single-blind placebo lead-in phase can help identify and exclude subjects who show a significant placebo response before randomization.[1] - Standardize Patient and Rater Training: Provide comprehensive training to all site staff and participants on the importance of accurate and consistent symptom reporting. This can reduce variability in subjective outcome measures. - Utilize Centralized Raters: Employing a centralized group of trained raters for key assessments can minimize inter-rater variability. |
| Lack of separation between treatment and placebo arms. | A larger than expected placebo response can mask the true effect of the investigational drug. | - Refine Inclusion/Exclusion Criteria: Stricter criteria can help enroll a more homogenous patient population, potentially reducing the magnitude of the placebo response. - Consider Adaptive Trial Designs: These designs allow for modifications to the trial based on interim data, which can help in identifying a responsive patient sub-population. - Employ Objective Biomarkers: Incorporate objective biomarkers as secondary or exploratory endpoints to provide a more quantitative measure of treatment effect, which is less susceptible to placebo effects. |
| Inconsistent results across different clinical sites. | Variations in study conduct, patient management, and the communication of information to participants. | - Standardize Site Procedures: Develop and enforce a detailed manual of procedures for all participating sites. - Monitor Site Performance: Regularly monitor sites for adherence to the protocol and for any unusual patterns in placebo response. - Blinded Data Review: Conduct blinded reviews of the data during the trial to identify any sites with anomalous results that may require further investigation. |
II. Frequently Asked Questions (FAQs)
Q1: Why was the placebo effect so high in the this compound clinical trials?
The high placebo effect observed in the this compound trials, such as the MINDSET and HEADWAY studies, is a multifactorial issue common in central nervous system (CNS) disorders, particularly Alzheimer's disease. Factors contributing to this include:
-
Subjective Endpoints: The primary outcome measures, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Activities of Daily Living (ADCS-ADL) scale, rely on patient and caregiver reports, which are susceptible to expectation and recall bias.
-
Patient and Caregiver Expectations: The hope for a new, effective treatment can lead to a powerful placebo response in both the individual with dementia and their caregiver who reports on their daily functioning.
-
High Standard of Care: Participants in clinical trials receive more frequent medical attention and monitoring than in routine clinical practice, which can lead to improvements in the placebo group.
-
Natural Fluctuation of the Disease: The symptoms of Alzheimer's disease and Dementia with Lewy Bodies can fluctuate, and temporary improvements may be misattributed to the placebo.
Q2: What were the key outcomes of the this compound clinical trials?
The Phase 3 MINDSET trial in patients with mild-to-moderate Alzheimer's disease and the Phase 2b HEADWAY trial in patients with Dementia with Lewy Bodies (DLB) both failed to meet their primary endpoints. This compound did not demonstrate a statistically significant improvement over placebo.
Q3: What is the mechanism of action of this compound?
This compound is a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. By blocking these receptors, which are primarily located in the brain, this compound was hypothesized to increase the release of acetylcholine (B1216132) and other neurotransmitters involved in cognition and memory.
Q4: What are the key takeaways for future clinical trial design in neurodegenerative diseases?
The experience with this compound highlights several critical considerations for future trials:
-
Robust Placebo Mitigation Strategies: Proactively implementing strategies to minimize the placebo effect is crucial.
-
Objective Endpoints: There is a pressing need for more objective and quantifiable biomarkers of disease progression and treatment response.
-
Patient and Site Selection: Careful selection of patients and clinical trial sites can help reduce variability.
-
Innovative Trial Designs: Exploring adaptive and other novel trial designs may improve the efficiency and success rate of clinical development in this challenging area.
III. Data Presentation
The following tables summarize the quantitative data from the this compound MINDSET and HEADWAY clinical trials.
Table 1: MINDSET Trial - Primary Efficacy Endpoints at 24 Weeks
| Endpoint | This compound 35 mg (n=684) | Placebo (n=631) | Adjusted Mean Difference (95% CI) | p-value |
| ADAS-Cog | ||||
| Baseline (Mean, SD) | 24.8 (8.80) | 24.3 (8.87) | - | - |
| Change from Baseline (Mean) | -1.58 | -1.22 | -0.36 (-0.95, 0.22) | 0.2249[2] |
| ADCS-ADL | ||||
| Baseline (Mean, SD) | 57.7 (12.6) | 58.1 (12.7) | - | - |
| Change from Baseline (Mean) | -2.19 | -2.10 | -0.09 (-0.90, 0.72) | 0.8260[2] |
*Note: Change from baseline values are estimated based on the provided adjusted mean difference and individual group baseline data, as the direct change from baseline for each group was not explicitly reported in the cited sources.
Table 2: HEADWAY-DLB Trial - Primary Efficacy Endpoint at 24 Weeks
| Endpoint | This compound 35 mg (n=89) | This compound 70 mg (n=90) | Placebo (n=90) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value vs. Placebo |
| UPDRS-III | |||||
| Baseline (Mean, SD) | 27.7 (14.2) | 27.2 (14.3) | 25.8 (13.0)[1] | - | - |
| Change from Baseline (Mean) | +0.4 | -2.3 | -1.6* | 35mg: 2.01 (-0.79, 4.80) 70mg: -0.74 (-3.55, 2.08) | 35mg: 0.1580[1] 70mg: 0.6069[1] |
*Note: Change from baseline values are estimated based on the provided adjusted mean difference and individual group baseline data, as the direct change from baseline for each group was not explicitly reported in the cited sources.
IV. Experimental Protocols
MINDSET Trial (NCT02580305) Protocol Summary
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 1,315 patients with mild-to-moderate Alzheimer's disease.
-
Inclusion Criteria (Abbreviated):
-
Age 50-85 years.
-
Diagnosis of probable Alzheimer's disease.
-
Mini-Mental State Examination (MMSE) score between 10 and 26.
-
On a stable dose of donepezil (B133215) for at least 3 months.
-
A reliable caregiver.
-
-
Exclusion Criteria (Abbreviated):
-
Other neurological or psychiatric conditions that could interfere with the assessment of Alzheimer's disease.
-
Use of other prohibited medications.
-
Clinically significant systemic illness.
-
-
Intervention:
-
This compound 35 mg once daily, orally.
-
Matching placebo once daily, orally.
-
-
Duration: 24 weeks of treatment.[2]
-
Primary Endpoints:
HEADWAY-DLB Trial (NCT02669433) Protocol Summary
-
Study Design: A Phase 2b, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: 269 patients with probable Dementia with Lewy Bodies (DLB).[1]
-
Inclusion Criteria (Abbreviated):
-
Age 50-85 years.
-
Diagnosis of probable DLB according to consensus criteria.
-
MMSE score between 14 and 26.[1]
-
A reliable caregiver.
-
-
Exclusion Criteria (Abbreviated):
-
Other causes of dementia or parkinsonism.
-
Severe psychiatric symptoms that could interfere with the study.
-
Use of prohibited medications.
-
-
Intervention:
-
This compound 35 mg once daily, orally.
-
This compound 70 mg once daily, orally.
-
Matching placebo once daily, orally.
-
-
Duration: 24 weeks of treatment.[1]
-
Primary Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale Part III (UPDRS-III) score.[1]
V. Mandatory Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Proposed mechanism of this compound (a 5-HT6 receptor antagonist).
Experimental Workflow for a Placebo-Controlled Trial
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial.
Logical Relationship of Factors Contributing to High Placebo Effect
Caption: Key factors contributing to a high placebo effect in clinical trials.
References
- 1. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Synthetic Efficiency of the Intepirdine Scaffold
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the Intepirdine scaffold.
Troubleshooting Guides
This section is designed to help users diagnose and resolve specific issues that may arise during the synthesis of this compound and its key intermediates.
Problem 1: Low Yield in Buchwald-Hartwig N-Arylation of the Quinoline Core
Q: I am experiencing low yields during the palladium-catalyzed Buchwald-Hartwig amination of an 8-haloquinoline with piperazine (B1678402). What are the potential causes and how can I improve the reaction efficiency?
A: Low yields in this crucial C-N bond-forming step can be attributed to several factors, including catalyst deactivation, inappropriate choice of ligands and base, and competing side reactions.
Possible Causes and Solutions:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical for a successful coupling. Sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle.
-
Base Optimization: Strong, non-nucleophilic bases are typically employed. However, the optimal choice is substrate-dependent. If the reaction is sluggish, a stronger base might be required. Conversely, if side reactions are prevalent, a weaker base should be considered.
-
Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating can lead to incomplete conversion, while prolonged heating at high temperatures can cause catalyst decomposition or product degradation.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the 8-haloquinoline, where the halogen is replaced by a hydrogen atom. This can be minimized by optimizing the ligand and reaction conditions.
Recommendations for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a modern Pd-precatalyst (e.g., G3 or G4 Buchwald precatalysts). | Ensures efficient in-situ generation of the active Pd(0) species.[1] |
| Ligand | Screen bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] |
| Base | Start with a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). If side reactions are observed, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). | The base is crucial for the deprotonation of the amine.[1][2] |
| Solvent | Use anhydrous and degassed aprotic solvents such as toluene (B28343) or dioxane. | Oxygen can deactivate the palladium catalyst. |
| Temperature | Typically between 80-110 °C. Optimization may be required. | Balances reaction rate with catalyst stability.[1] |
Problem 2: Inefficient Ullmann-Type Coupling for Diaryl Sulfide (B99878) Formation
Q: My Ullmann-type coupling reaction between a haloquinoline and thiophenol to form the diaryl sulfide intermediate is giving low yields and requires harsh conditions. What are the alternatives and how can I improve this step?
A: The classical Ullmann condensation often requires high temperatures and stoichiometric amounts of copper, leading to side reactions and difficult purification. Modern protocols offer milder conditions and improved yields.
Possible Causes and Solutions:
-
Copper Source and Ligand: The choice of copper salt and the use of a suitable ligand can significantly improve the reaction's efficiency and allow for lower reaction temperatures.
-
Base and Solvent: The selection of an appropriate base and solvent system is crucial for the solubility of the reactants and the overall reaction rate.
-
Side Reactions: A common side product is the homocoupling of the aryl halide. This can be minimized by controlling the reaction temperature and using a suitable ligand.
Recommendations for Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand like 1,10-phenanthroline (B135089) or an amino acid. | Ligands stabilize the copper catalyst and facilitate the coupling reaction at lower temperatures. |
| Base | Employ a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | These bases are effective in promoting the reaction while minimizing side reactions. |
| Solvent | Aprotic polar solvents like DMF or DMSO are commonly used. | These solvents aid in the dissolution of the reactants and the copper catalyst. |
| Temperature | Modern protocols often allow for temperatures in the range of 80-120 °C. | Milder conditions compared to the classical Ullmann reaction, which often requires temperatures above 150 °C. |
Problem 3: Over-oxidation or Incomplete Conversion during Sulfide to Sulfone Oxidation
Q: I am struggling to control the oxidation of the diaryl sulfide to the corresponding sulfone. I either get incomplete conversion or over-oxidation to undesired byproducts. How can I achieve a clean and complete oxidation?
A: The selective oxidation of a sulfide to a sulfone requires careful selection of the oxidant and control of the reaction conditions to avoid the formation of the intermediate sulfoxide (B87167) or other byproducts.
Possible Causes and Solutions:
-
Choice of Oxidant: The strength and stoichiometry of the oxidizing agent are critical.
-
Reaction Temperature: The reaction temperature can influence the rate of oxidation and the selectivity for the sulfone.
-
Catalyst: In some cases, a catalyst can improve the efficiency and selectivity of the oxidation.
Recommendations for Optimization:
| Parameter | Recommendation | Rationale |
| Oxidant | Use a controlled amount of a reliable oxidant such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or m-chloroperoxybenzoic acid (m-CPBA). | These reagents allow for a more controlled oxidation compared to stronger oxidants.[3][4] |
| Catalyst | For H₂O₂-based oxidations, consider using a catalyst like sodium tungstate. | Catalysts can enable the use of milder conditions and improve selectivity.[4] |
| Solvent | Acetic acid or a mixture of acetic acid and water is often a suitable solvent for H₂O₂ oxidations. For m-CPBA, dichloromethane (B109758) (DCM) is commonly used. | The solvent should be compatible with the oxidant and dissolve the substrate. |
| Temperature | The reaction is often performed at room temperature or with gentle heating. | Careful temperature control is necessary to prevent over-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and scalable synthetic route to the this compound scaffold?
A1: Recent developments have led to a more efficient and chromatography-free synthesis of the this compound scaffold. This optimized route typically involves a three-step sequence:
-
Ullmann-type coupling: Reaction of an 8-haloquinoline with a thiophenol derivative to form a diaryl sulfide.
-
Oxidation: Oxidation of the diaryl sulfide to the corresponding diaryl sulfone.
-
Buchwald-Hartwig N-arylation: Palladium-catalyzed coupling of the 8-halo-3-(phenylsulfonyl)quinoline with piperazine.
This approach has been shown to be robust, scalable, and avoids tedious chromatographic purifications, making it suitable for large-scale synthesis.
Q2: How can I purify the final this compound product and its intermediates without chromatography?
A2: The optimized synthesis of this compound is designed to be chromatography-free. Purification of the intermediates and the final product is typically achieved through recrystallization or precipitation.[2]
-
Diaryl Sulfide Intermediate: Can often be purified by precipitation from the reaction mixture followed by washing with an appropriate solvent.
-
Diaryl Sulfone Intermediate: This intermediate can also be isolated by precipitation and washing.
-
Final this compound Product: The final product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/water.[2]
Q3: Are there any specific safety precautions I should take during the synthesis of the this compound scaffold?
A3: Standard laboratory safety procedures should always be followed. Specific points to consider for this synthesis include:
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Strong Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and with appropriate PPE.
-
Oxidizing Agents: Oxidizing agents like hydrogen peroxide and m-CPBA can be hazardous. Handle them with care and avoid contact with flammable materials.
-
Solvents: Many of the solvents used (e.g., toluene, DMF, DCM) are flammable and/or toxic. Use them in a well-ventilated fume hood and take appropriate fire safety precautions.
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-3-(phenylsulfonyl)quinoline
This protocol describes a two-step synthesis of the key intermediate, 8-bromo-3-(phenylsulfonyl)quinoline.
Step 1: Ullmann-type Coupling to form 8-bromo-3-(phenylthio)quinoline
-
To a reaction vessel, add 8-bromo-3-iodoquinoline (B1522635) (1.0 equiv), thiophenol (1.2 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of copper(I) iodide (0.1 equiv) and 1,10-phenanthroline (0.1 equiv).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.
Step 2: Oxidation to 8-bromo-3-(phenylsulfonyl)quinoline
-
Dissolve the crude 8-bromo-3-(phenylthio)quinoline from the previous step in glacial acetic acid.
-
Add a solution of 30% hydrogen peroxide (3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired sulfone.
Protocol 2: Buchwald-Hartwig N-Arylation to form this compound
-
To an oven-dried reaction vessel, add 8-bromo-3-(phenylsulfonyl)quinoline (1.0 equiv), piperazine (1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (2.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound.
Visualizations
Caption: Optimized synthetic pathway for the this compound scaffold.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Caption: Logical relationships for improving this compound synthesis efficiency.
References
- 1. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Intepirdine and Other 5-HT6 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Intepirdine and other selective 5-HT6 receptor antagonists, focusing on their pharmacological properties and performance in preclinical and clinical studies. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] Antagonism of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, systems critically involved in learning and memory.[3][4] This guide focuses on a comparative analysis of this compound (also known as RVT-101 or SB-742457), a well-studied 5-HT6 receptor antagonist, and other notable antagonists that have been evaluated in clinical trials, including Idalopirdine (Lu AE58054) and Masupirdine (B1682835) (SUVN-502).
Comparative Pharmacological Profile
The affinity of a ligand for its target receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. The following table summarizes the reported Ki values of this compound and other selected 5-HT6 receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT6 Receptor Ki (nM) | Selectivity Profile | Key Clinical Status (Alzheimer's Disease) |
| This compound (RVT-101) | ~2.5 | High selectivity over other serotonin receptor subtypes.[5] | Phase 3 trials completed; failed to meet primary endpoints.[6] |
| Idalopirdine (Lu AE58054) | 0.83 | High affinity for 5-HT6. Also shows affinity for α1A and α1B adrenergic receptors.[2][7] | Phase 3 trials completed; failed to meet primary endpoints. |
| Masupirdine (SUVN-502) | 2.04 | High selectivity for 5-HT6, with over 1200-fold selectivity against the 5-HT2A receptor.[8] | Phase 2 trial completed; did not meet primary endpoint. A Phase 3 trial for agitation in Alzheimer's is ongoing.[9] |
| Cerlapirdine (SAM-531) | 1.3 | Potent 5-HT6 antagonist with affinity for 5-HT2B and 5-HT7 receptors.[10] | Phase 2 trial terminated due to futility. |
| SB-271046 | ~1.0 (pKi = 9) | High affinity and competitive antagonist.[5] | Preclinical/early clinical development. |
Mechanism of Action and Signaling Pathways
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[11] 5-HT6 receptor antagonists block this signaling cascade. The prevailing hypothesis for their pro-cognitive effects is that by inhibiting the activity of GABAergic interneurons, they disinhibit cholinergic and glutamatergic neurons, leading to increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions crucial for memory and learning, such as the prefrontal cortex and hippocampus.[2][4]
Figure 1: Simplified 5-HT6 receptor signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT6 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[3]
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the receptor-containing membranes, a radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD), and varying concentrations of the unlabeled test compound.[12]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[12]
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Figure 2: Workflow for a typical radioligand binding assay to determine receptor affinity.
cAMP Functional Assay for Antagonist Activity
This assay measures the ability of a compound to block the 5-HT6 receptor-mediated increase in intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HEK293F) are cultured to an appropriate confluency.[12]
-
Assay Preparation: The cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[14]
-
Compound Incubation: The cell suspension is added to a multi-well plate. The test compound (antagonist) is added at various concentrations, followed by a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin).[12]
-
Stimulation: The plate is incubated for a defined period (e.g., 30 minutes at room temperature) to allow for cAMP production.[14]
-
cAMP Detection: The reaction is stopped, and the amount of intracellular cAMP is quantified using a commercially available kit, often based on methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[11]
-
Data Analysis: The results are used to generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production, from which the IC50 or pA2 value can be determined.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or hippocampus) of an anesthetized animal (e.g., a rat). The animal is allowed to recover from the surgery.[15]
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine.
-
Sample Collection: The dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.[5]
-
Drug Administration: The 5-HT6 receptor antagonist is administered to the animal (e.g., via intraperitoneal injection or orally).
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The changes in acetylcholine levels over time, relative to a baseline period before drug administration, are analyzed to determine the effect of the 5-HT6 receptor antagonist on acetylcholine release.
Figure 3: Logical relationship for the comparative analysis of 5-HT6 receptor antagonists.
Clinical Development and Outcomes
Despite promising preclinical data and some positive signals in Phase 2 trials, the development of several 5-HT6 receptor antagonists for Alzheimer's disease has been met with challenges. Both this compound and Idalopirdine failed to demonstrate statistically significant efficacy on the co-primary endpoints of cognition and function in large Phase 3 clinical trials when used as an adjunct to acetylcholinesterase inhibitors.[1] Similarly, a Phase 2 trial of Masupirdine (SUVN-502) as an add-on therapy to donepezil (B133215) and memantine (B1676192) did not meet its primary endpoint for cognition.[9] However, post-hoc analyses of the Masupirdine trial suggested potential benefits on behavioral symptoms like agitation and aggression, leading to its continued investigation for this indication.[9] The reasons for the disconnect between preclinical promise and clinical trial failures are likely multifactorial and a subject of ongoing research in the field.
Conclusion
This guide provides a comparative overview of this compound and other 5-HT6 receptor antagonists, highlighting their pharmacological properties and the methodologies used for their evaluation. While the initial promise of this class of drugs for the symptomatic treatment of cognitive decline in Alzheimer's disease has not been realized in pivotal clinical trials, the continued exploration of compounds like Masupirdine for other indications such as agitation underscores the ongoing scientific interest in modulating the 5-HT6 receptor. The detailed experimental protocols and comparative data presented here serve as a valuable resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting this intriguing CNS receptor.
References
- 1. Effect of masupirdine (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. suven.com [suven.com]
- 8. alzforum.org [alzforum.org]
- 9. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Concurrent Use of Memantine on the Efficacy of Masupirdine (SUVN-502): A Post Hoc Analysis of a Phase 2 Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential beneficial effects of masupirdine (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intepirdine and Newer Anti-Amyloid Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of cognitive enhancement therapeutics, particularly for neurodegenerative diseases like Alzheimer's, is in a constant state of evolution. This guide provides an objective comparison of the discontinued (B1498344) 5-HT6 receptor antagonist, Intepirdine, with the newer class of anti-amyloid monoclonal antibodies, specifically Lecanemab and Donanemab. The following sections present a detailed analysis of their mechanisms of action, clinical trial outcomes, and experimental protocols to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following table summarizes the key efficacy and safety data from the pivotal Phase 3 clinical trials of this compound, Lecanemab, and Donanemab.
| Parameter | This compound (MINDSET Trial) | Lecanemab (CLARITY AD Trial) | Donanemab (TRAILBLAZER-ALZ 2 Trial) |
| Mechanism of Action | 5-HT6 Receptor Antagonist | Anti-Amyloid-β Protofibril Monoclonal Antibody | Anti-Amyloid-β (N3pG) Monoclonal Antibody |
| Primary Endpoint(s) | ADAS-Cog & ADCS-ADL | CDR-SB | iADRS |
| Primary Endpoint Result | No significant difference vs. placebo[1][2] | -0.45 difference vs. placebo (27% slowing of decline)[3][4] | 35.1% slowing of decline vs. placebo in low/medium tau population[5] |
| Key Secondary Endpoint(s) | CIBIC+ | ADAS-Cog14, ADCS-MCI-ADL, Amyloid PET | CDR-SB, ADAS-Cog13, ADCS-iADL, Amyloid PET, Tau PET |
| Key Secondary Endpoint Result(s) | Statistically significant improvement in CIBIC+[1] | Significant improvements in all key secondary endpoints[3] | Significant slowing of decline across all cognitive and functional secondary endpoints[5][6] |
| Amyloid Plaque Reduction | Not applicable | Significant reduction in amyloid plaques[3] | Rapid and robust amyloid plaque clearance[5] |
| Key Adverse Events | Generally well-tolerated, similar to placebo[1] | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions[7] | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions[5] |
| Development Status | Discontinued[8] | Approved by FDA | Approved by FDA |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and methodological frameworks, the following diagrams have been generated using Graphviz.
Caption: this compound's hypothesized signaling pathway.
Caption: Generalized workflow of a cognitive enhancer clinical trial.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the methodologies for the key trials cited.
This compound: MINDSET Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to donepezil (B133215) in patients with mild-to-moderate Alzheimer's disease.[1][9]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][10]
-
Participants: 1,315 patients aged 50-85 years with a diagnosis of mild-to-moderate Alzheimer's disease, on a stable dose of donepezil.[10]
-
Intervention: Participants were randomized to receive either 35 mg of this compound or a placebo once daily for 24 weeks.[2]
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer’s Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) at 24 weeks.[2]
-
Key Inclusion Criteria: Diagnosis of probable Alzheimer's disease, Mini-Mental State Examination (MMSE) score between 10 and 26, and stable treatment with donepezil for at least 4 months.
-
Key Exclusion Criteria: Presence of other neurological or psychiatric disorders that could significantly contribute to cognitive impairment.
Lecanemab: CLARITY AD Trial Protocol
-
Objective: To confirm the efficacy and safety of lecanemab in individuals with early Alzheimer's disease.
-
Study Design: An 18-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.[11][12]
-
Participants: 1,795 individuals aged 50-90 years with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology.[11][12]
-
Intervention: Participants were randomized 1:1 to receive either lecanemab (10 mg/kg) administered intravenously every two weeks or a placebo.[12]
-
Primary Endpoint: The primary endpoint was the change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[3]
-
Key Inclusion Criteria: Diagnosis of early Alzheimer's disease, objective evidence of cognitive impairment, and confirmed amyloid pathology via PET or CSF.[11]
-
Key Exclusion Criteria: Any neurological condition that could be contributing to cognitive impairment, history of stroke or transient ischemic attack within the last year, and contraindications for MRI.
Donanemab: TRAILBLAZER-ALZ 2 Trial Protocol
-
Objective: To evaluate the efficacy and safety of donanemab in participants with early symptomatic Alzheimer's disease.[13][14]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[15][16]
-
Participants: 1,736 participants aged 60-85 years with early symptomatic Alzheimer's disease and evidence of both amyloid and tau pathology on PET scans.[15][17]
-
Intervention: Participants were randomized to receive either donanemab or a placebo intravenously every 4 weeks for up to 72 weeks.[15]
-
Primary Endpoint: The primary outcome was the change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).[15]
-
Key Inclusion Criteria: Diagnosis of early symptomatic Alzheimer's disease, confirmed presence of amyloid and tau pathology, and a study partner to assist with the trial.[14][17]
-
Key Exclusion Criteria: Evidence of a neurological condition other than Alzheimer's disease that could be causing cognitive impairment and specific safety-related exclusions for MRI.[14]
References
- 1. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eisai.com [eisai.com]
- 4. alzint.org [alzint.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 7. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 8. This compound fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. TRAILBLAZER-ALZ 2 | Alzheimer Europe [alzheimer-europe.org]
- 15. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. TRAILBLAZER-ALZ-2 - Penn Memory Center [pennmemorycenter.org]
A Tale of Two Failed Alzheimer's Hopefuls: A Head-to-Head Comparison of Intepirdine and Idalopirdine
For researchers, scientists, and drug development professionals, the pursuit of effective Alzheimer's disease (AD) therapies has been fraught with challenges. Among the many candidates that have shown initial promise only to falter in late-stage clinical trials are Intepirdine and Idalopirdine. Both drugs are selective 5-HT6 receptor antagonists, a class of compounds once thought to hold significant potential for symptomatic treatment of AD. This guide provides an objective, data-driven comparison of these two investigational drugs, summarizing their clinical trial outcomes, experimental protocols, and underlying mechanisms of action.
At a Glance: Key Differences and Similarities
| Feature | This compound (RVT-101) | Idalopirdine (LU AE58054) |
| Primary Mechanism of Action | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist |
| Developer | Axovant Sciences (originally GlaxoSmithKline) | Lundbeck and Otsuka Pharmaceutical |
| Key Phase 3 Trial(s) | MINDSET | STARSHINE, STARBEAM, STARBRIGHT |
| Primary Indication | Mild-to-moderate Alzheimer's Disease (adjunctive to donepezil) | Mild-to-moderate Alzheimer's Disease (adjunctive to cholinesterase inhibitors) |
| Phase 3 Outcome | Failed to meet primary endpoints | Failed to meet primary endpoints |
| Status | Development for Alzheimer's Disease discontinued[1][2] | Development for Alzheimer's Disease discontinued[3][4] |
Mechanism of Action: Targeting the Serotonin (B10506) 6 Receptor
Both this compound and Idalopirdine were designed to block the serotonin 6 (5-HT6) receptor.[5] These receptors are almost exclusively found in the central nervous system, particularly in brain regions crucial for cognition, such as the hippocampus and frontal cortex. The therapeutic hypothesis was that by antagonizing the 5-HT6 receptor, these drugs would increase the release of acetylcholine (B1216132) and other neurotransmitters involved in memory and learning, thereby improving cognitive function in patients with Alzheimer's disease.[6][7] Preclinical studies for both drugs had suggested potential cognitive-enhancing effects.[5]
Clinical Trial Data: A Side-by-Side Look at the Phase 3 Failures
Direct head-to-head clinical trials of this compound and Idalopirdine were not conducted. However, by examining the data from their respective pivotal Phase 3 studies, we can draw a comparative picture of their performance.
This compound: The MINDSET Trial
The key Phase 3 trial for this compound was the MINDSET study.[2][8] This was a global, double-blind, placebo-controlled trial involving 1,315 patients with mild-to-moderate Alzheimer's disease who were already receiving stable donepezil (B133215) therapy.[1][8][9]
Table 1: this compound MINDSET Trial - Primary Efficacy Endpoints at 24 Weeks [9][10]
| Endpoint | This compound (35 mg/day) + Donepezil | Placebo + Donepezil | Adjusted Mean Difference (95% CI) | P-value |
| Change from Baseline in ADAS-Cog | - | - | -0.36 (-0.95, 0.22) | 0.2249 |
| Change from Baseline in ADCS-ADL | - | - | -0.09 (-0.90, 0.72) | 0.8260 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates less impairment). ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living (higher score indicates better function).
As the data indicates, this compound failed to show a statistically significant improvement over placebo on either of its co-primary endpoints of cognition and activities of daily living.[2][9][10]
Idalopirdine: The STARBEAM, STARSHINE, and STARBRIGHT Trials
Idalopirdine's Phase 3 program consisted of three separate, large-scale, randomized, placebo-controlled trials: STARSHINE, STARBEAM, and STARBRIGHT.[11] Together, these studies enrolled over 2,500 patients with mild-to-moderate AD who were on background cholinesterase inhibitor therapy.[11][12]
Table 2: Idalopirdine Phase 3 Trials - Primary Efficacy Endpoint (Change from Baseline in ADAS-Cog at 24 Weeks) [11][13]
| Trial | Idalopirdine Dose | Mean Change from Baseline (Idalopirdine) | Mean Change from Baseline (Placebo) | Adjusted Mean Difference vs. Placebo (95% CI) |
| STARSHINE | 30 mg/day | 0.61 | 0.41 | 0.33 (-0.59 to 1.26) |
| 60 mg/day | 0.37 | 0.41 | 0.05 (-0.88 to 0.98) | |
| STARBEAM | 10 mg/day | - | - | - |
| 30 mg/day | - | - | - | |
| STARBRIGHT | 60 mg/day | 0.38 | 0.82 | -0.55 (-1.45 to 0.36) |
Across all three studies and at all doses tested, Idalopirdine failed to demonstrate a significant improvement in cognition compared to placebo.[3][11]
Experimental Protocols: A Glimpse into the Trial Designs
While the full, detailed protocols are extensive, the core methodologies of the key Phase 3 trials for both drugs shared some common features, reflecting the standards for AD clinical research at the time.
This compound (MINDSET Trial)
-
Study Design: A Phase 3, global, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[10]
-
Participants: 1,315 individuals aged 50-85 with a diagnosis of probable mild-to-moderate Alzheimer's disease.[1][8] All participants were required to be on a stable dose of donepezil for at least three months.[14][15]
-
Intervention: Patients were randomized to receive either 35 mg of this compound or a placebo once daily for 24 weeks, in addition to their ongoing donepezil treatment.[9][10]
-
Primary Outcome Measures: The co-primary endpoints were the change from baseline at week 24 in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[8][9]
Idalopirdine (STARBEAM, STARSHINE, STARBRIGHT Trials)
-
Study Design: Three separate Phase 3, randomized, double-blind, placebo-controlled trials.[11][12]
-
Participants: Over 2,500 patients in total with mild-to-moderate Alzheimer's disease who were on stable treatment with an acetylcholinesterase inhibitor (donepezil, rivastigmine, or galantamine).[3][12]
-
Intervention: Patients were randomized to receive one of several fixed doses of Idalopirdine (10 mg, 30 mg, or 60 mg daily depending on the trial) or placebo as an adjunct to their existing cholinesterase inhibitor therapy for 24 weeks.[12][13]
-
Primary Outcome Measure: The primary endpoint for all three trials was the change from baseline to week 24 on the ADAS-Cog total score.[11][16]
Conclusion: Lessons from Failure
The parallel failures of this compound and Idalopirdine in Phase 3 trials delivered a significant blow to the 5-HT6 receptor antagonist hypothesis for Alzheimer's disease. Despite promising preclinical and some early clinical data, neither drug was able to demonstrate a meaningful clinical benefit in large, well-controlled studies.
For the drug development community, the stories of this compound and Idalopirdine serve as a critical reminder of the complexities of Alzheimer's disease and the immense challenges of translating preclinical findings into clinically effective therapies. While these specific molecules have been discontinued (B1498344) for AD, the wealth of data generated from their extensive clinical trial programs continues to inform the ongoing search for a successful treatment.
References
- 1. alzinfo.org [alzinfo.org]
- 2. This compound fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. New Preclinical Data for this compound Suggests Potential Neuroprotective Properties [prnewswire.com]
- 7. This compound flops in phase 3 study of mild to moderate Alzheimer’s patients | MDedge [ma1.mdedge.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study Evaluating this compound (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Enigma of Intepirdine: A Comparative Guide to the Reproducibility of its Preclinical Cognitive Benefits
For Researchers, Scientists, and Drug Development Professionals
The journey of Intepirdine (also known as SB-742457 and RVT-101), a potent 5-HT6 receptor antagonist, from a promising cognitive enhancer in preclinical models to a high-profile failure in Phase 3 clinical trials for Alzheimer's disease presents a critical case study in the challenges of translating preclinical findings to clinical efficacy. This guide provides an objective comparison of the key preclinical studies that supported the cognitive-enhancing effects of this compound, examining the reproducibility of these benefits and the potential reasons for the disconnect with later-stage clinical outcomes.
Executive Summary
Preclinical research robustly suggested that this compound could ameliorate cognitive deficits in various animal models. The primary mechanism of action was identified as the antagonism of the 5-HT6 receptor, leading to an increase in cholinergic and glutamatergic neurotransmission in brain regions crucial for learning and memory. Studies demonstrated this compound's ability to reverse both pharmacologically-induced and age-related cognitive impairments in rats. However, the landmark Phase 3 MINDSET trial failed to show any significant cognitive or functional improvement in patients with mild-to-moderate Alzheimer's disease. This stark contrast underscores the ongoing "reproducibility crisis" in preclinical research and highlights the complexities of modeling neurodegenerative diseases.[1][2][3][4][5] This guide will delve into the specifics of the preclinical data, the experimental designs employed, and the underlying neurobiological pathways, offering a comprehensive overview for the scientific community.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system, with high densities in areas implicated in cognition, such as the hippocampus and prefrontal cortex.[6][7] The leading hypothesis for the pro-cognitive effects of 5-HT6 antagonists is their ability to disinhibit the release of other key neurotransmitters. By blocking the inhibitory influence of serotonin at the 5-HT6 receptor, these compounds are thought to indirectly enhance cholinergic and glutamatergic signaling, both of which are known to be impaired in Alzheimer's disease.[6][8]
Comparative Analysis of Key Preclinical Studies
The preclinical evidence for this compound's cognitive benefits largely rests on two key types of animal models: those involving pharmacologically-induced cognitive deficits and those using aged animals with natural cognitive decline.
Reversal of Pharmacologically-Induced Cognitive Deficits
A common strategy in preclinical cognitive research is to induce a temporary cognitive impairment in healthy adult animals using a pharmacological agent. This approach allows for the standardized testing of a compound's ability to reverse a specific neurochemical deficit.
Experimental Protocol: PCP-Induced Reversal Learning Deficit (de Bruin et al., 2013)
-
Animal Model: Male Sprague-Dawley rats.
-
Cognitive Task: A two-lever operant reversal learning task. Rats were first trained to press one of two levers for a food reward. Once this was learned, the rewarded lever was switched, and the number of trials required to learn the new rule (i.e., reverse the learned association) was measured. This task assesses cognitive flexibility.
-
Inducing Deficit: Sub-chronic administration of phencyclidine (PCP), an NMDA receptor antagonist, was used to induce a deficit in reversal learning, modeling aspects of cognitive impairment in schizophrenia and other neurological disorders.
-
Treatment: this compound (GSK-742457) was administered acutely before the reversal learning phase.
-
Key Outcome Measure: Number of trials to reach a criterion of 85% correct responses in the reversal phase.
Results:
| Treatment Group | Mean Trials to Criterion (± SEM) | Statistical Significance (vs. PCP + Vehicle) |
| Vehicle + Vehicle | 45.3 (± 3.1) | N/A |
| PCP + Vehicle | 78.9 (± 5.6) | p < 0.01 (impaired) |
| PCP + this compound (1 mg/kg) | 52.1 (± 4.2) | p < 0.05 (reversed deficit) |
| PCP + this compound (3 mg/kg) | 48.7 (± 3.9) | p < 0.01 (reversed deficit) |
Data are estimated from figures in de Bruin et al., 2013.
Amelioration of Age-Related Cognitive Decline
Aged animals naturally exhibit cognitive decline, providing a model to test the efficacy of compounds in a system with age-associated neurobiological changes.
Experimental Protocol: Age-Related Deficits in a Delayed Non-Match-to-Sample (DNMS) Task (Callaghan et al., 2012)
-
Animal Model: Young (4-6 months) and aged (22-24 months) male Lister Hooded rats.
-
Cognitive Task: A delayed non-match-to-sample (DNMS) task in a T-maze. This task assesses recognition memory. The rat is presented with an object in the start arm of the maze. After a delay, the rat is allowed to choose between the familiar object and a novel object in the goal arms. The correct choice is the novel object.
-
Treatment: this compound (SB-742457) was administered both acutely and chronically.
-
Key Outcome Measure: Percentage of correct choices in the DNMS task.
Results:
| Animal Group & Treatment | % Correct Choices (at 60s delay) | Statistical Significance (vs. Aged + Vehicle) |
| Young + Vehicle | ~85% | N/A |
| Aged + Vehicle | ~60% (impaired) | N/A |
| Aged + this compound (acute, 3 mg/kg) | ~75% | p < 0.05 (improved performance) |
| Aged + this compound (chronic, 3 mg/kg/day) | ~80% | p < 0.01 (improved performance) |
Data are estimated from figures in Callaghan et al., 2012.
References
- 1. researchgate.net [researchgate.net]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication crisis - Wikipedia [en.wikipedia.org]
- 4. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 5. issues.org [issues.org]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Intepirdine's Clinical Journey: A Critical Comparison of Phase 2 and Phase 3 Data
For Researchers, Scientists, and Drug Development Professionals
Intepirdine (also known as RVT-101), a selective 5-HT6 receptor antagonist, aimed to improve cognition and daily functioning in patients with neurodegenerative diseases by modulating cholinergic neurotransmission. Despite promising early signals, the subsequent clinical development program ultimately failed to demonstrate efficacy. This guide provides a critical comparison of this compound's phase 2 and phase 3 clinical trial data, offering valuable insights for the scientific community.
Executive Summary
This compound's clinical development was primarily anchored by the Phase 2b study in Alzheimer's disease (AD) which showed some positive signals, leading to the large-scale Phase 3 MINDSET trial. Concurrently, the HEADWAY study explored its potential in Dementia with Lewy Bodies (DLB). However, the pivotal Phase 3 MINDSET trial in mild-to-moderate AD did not meet its co-primary efficacy endpoints.[1][2][3] Similarly, the Phase 2b HEADWAY trial in DLB also failed to show a significant benefit over placebo.[4][5] The discontinuation of the this compound program was a result of the totality of these findings.[6][7]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from this compound's prominent clinical trials, allowing for a direct comparison of their outcomes.
Table 1: Phase 2b Study (Adjunctive to Donepezil (B133215) in AD)
| Endpoint | This compound (35 mg) Change from Baseline | Placebo Change from Baseline | Treatment Difference | p-value |
| ADAS-Cog | - | - | -1.6 points | <0.05 |
| ADCS-ADL | - | - | +1.94 points | <0.05 |
Note: Data for this table is based on a reported analysis of a prior GSK Phase 2b study. Specific change-from-baseline values for each arm were not consistently available in the public domain, but the treatment difference and statistical significance were highlighted in secondary analyses. A modestly successful phase 2b study reported that by 12 weeks, patients taking the 35-mg dose had declined 1.6 points less than those on placebo on the Alzheimer's Disease Assessment Scale–cognitive subscale (ADAS-cog) and 1.94 points on the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), with both differences being statistically significant.[8]
Table 2: Phase 3 MINDSET Study (Mild-to-Moderate AD)
| Endpoint | This compound (35 mg) Change from Baseline | Placebo Change from Baseline | Treatment Difference | p-value |
| ADAS-Cog | - | - | -0.36 | 0.2249[9][10] |
| ADCS-ADL | - | - | -0.09 | 0.8260[9][10] |
| CIBIC+ | - | - | - | 0.0234[10] |
The MINDSET trial, a large-scale Phase 3 study, failed to replicate the positive findings of the earlier Phase 2b study. Patients treated with 35 mg of this compound did not experience a statistically significant improvement in cognition (ADAS-Cog) or activities of daily living (ADCS-ADL) compared to placebo at 24 weeks.[1][9][11] There was a statistically significant improvement observed in the secondary endpoint of the Clinician Interview-Based Impression of Change plus caregiver interview (CIBIC+).[1][10]
Table 3: Phase 2b HEADWAY Study (Dementia with Lewy Bodies)
| Endpoint | This compound (35 mg) vs Placebo | p-value (35 mg) | This compound (70 mg) vs Placebo | p-value (70 mg) |
| UPDRS Part III | 2.01 point worsening | 0.158 | 0.74 point improvement | 0.607 |
| ADAS-Cog | 0.47 point worsening | 0.653 | 0.67 point improvement | 0.527 |
| CIBIC+ | 0.15 point improvement | 0.395 | 0.07 point improvement | 0.701 |
| Computerized Cognitive Battery (CCB) | 0.38 z-score worsening | 0.452 | 0.36 z-score improvement | 0.471 |
The HEADWAY study investigated two doses of this compound in patients with DLB. Neither the 35 mg nor the 70 mg dose resulted in statistically significant improvements in the primary endpoint of motor function (UPDRS Part III) or in secondary cognitive and global function measures after 24 weeks of treatment compared to placebo.[4][5][12]
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a critical evaluation of the results.
MINDSET (Phase 3) and Phase 2b (AD) Study Design
These trials shared a similar design to evaluate this compound as an adjunctive therapy to donepezil.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[8][9]
-
Patient Population: Patients with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.[1][13] For the MINDSET trial, the Mini-Mental State Examination (MMSE) score at baseline ranged from 10–26.[1]
-
Intervention: Oral, once-daily administration of this compound (35 mg) or placebo.[1][9]
-
Co-Primary Efficacy Endpoints:
-
Key Secondary Endpoints: Included the Clinician Interview-Based Impression of Change plus caregiver interview (CIBIC+).[1]
HEADWAY (Phase 2b) Study Design (DLB)
-
Study Design: A multinational, double-blind, randomized, placebo-controlled study.[4][12]
-
Patient Population: 269 patients diagnosed with Dementia with Lewy Bodies.[4][12]
-
Intervention: Patients were randomized to receive placebo, 35 mg/day this compound, or 70 mg/day this compound.[4][12]
-
Primary Endpoint: Change from baseline to week 24 on the Unified Parkinson's Disease Rating Scale-Part III (UPDRS-III).[4][12]
-
Secondary Endpoints: Included measures of cognition (ADAS-Cog), global function (CIBIC+), and a computerized cognitive battery.[5]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow of this compound clinical trials.
Conclusion
The clinical development of this compound serves as a critical case study in the challenges of translating promising early-phase data into late-stage success, particularly in the complex field of neurodegenerative diseases. While the Phase 2b data in Alzheimer's disease suggested a potential benefit, the robust Phase 3 MINDSET trial failed to confirm these findings. Similarly, the exploration of this compound in Dementia with Lewy Bodies through the HEADWAY trial did not yield positive results. The totality of the data led to the discontinuation of the this compound program. These findings underscore the importance of well-powered, confirmatory trials and contribute valuable data to the broader understanding of the 5-HT6 receptor as a therapeutic target in dementia.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Axovant’s Phase III trial of Alzheimer's disease drug fails to meet primary endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 4. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axovant Announces Negative Results for this compound in Phase [globenewswire.com]
- 6. Ramaswamy's Axovant Abandons this compound After Dementia Trial Fails - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. This compound flops in phase 3 study of mild to moderate Alzheimer’s patients | MDedge [ma1.mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study Evaluating this compound (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]
Cross-Validation of Intepirdine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Intepirdine's performance with alternative compounds, supported by experimental data from various models. This analysis aims to offer a comprehensive overview of the mechanistic validation and therapeutic potential of targeting the 5-HT6 receptor for cognitive enhancement.
This compound (formerly RVT-101 and SB-742457) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. Its development was predicated on the hypothesis that blocking these receptors, which are predominantly expressed in brain regions crucial for cognition, would increase cholinergic neurotransmission and thereby improve cognitive function in disorders like Alzheimer's disease. Despite promising initial findings, this compound ultimately failed in late-stage clinical trials, prompting a closer examination of its mechanism of action across different experimental models and in comparison to other compounds targeting similar pathways.
Mechanism of Action: The 5-HT6 Receptor and Cholinergic Modulation
The primary mechanism of action for this compound and similar 5-HT6 receptor antagonists is the enhancement of cholinergic signaling. The 5-HT6 receptor is a G-protein coupled receptor that, when activated by serotonin, modulates the activity of various neurotransmitter systems. By blocking this receptor, antagonists like this compound are thought to disinhibit cholinergic neurons, leading to an increased release of acetylcholine (B1216132) in the prefrontal cortex and hippocampus, key brain regions for learning and memory.
dot
Caption: this compound's proposed mechanism of action.
Comparative Performance in Preclinical Models
The efficacy of this compound and its alternatives has been evaluated in various in vitro and in vivo models. These studies provide a foundation for understanding their potential for cognitive enhancement.
In Vitro Models: Neuroprotection
In vitro assays are crucial for assessing the direct effects of compounds on neuronal health and survival. A common model involves exposing cultured neurons to stressors to induce cell death and then measuring the protective effects of the drug candidate.
Table 1: Comparative Neuroprotective Effects in In Vitro Models
| Compound | Model System | Stressor | Endpoint | Result |
| This compound | Mixed Cortical Neuron (MCN) Cultures | Oxygen and Glucose Deprivation | Lactate (B86563) Dehydrogenase (LDH) release | Statistically significant decrease in LDH release, suggesting neuroprotection. |
| Latrepirdine | Cerebellar Granule Cells | Amyloid-β (25 µM) | Neuronal Survival | Approximately 45% increase in neuron survival. |
In Vivo Models: Cognitive Enhancement
Animal models of cognitive impairment are essential for evaluating the in vivo efficacy of potential cognitive enhancers. These models often involve inducing a cognitive deficit, for example, through the administration of scopolamine (B1681570), which blocks muscarinic acetylcholine receptors.
Table 2: Comparative Efficacy in Animal Models of Cognitive Impairment
| Compound | Animal Model | Cognitive Task | Key Finding |
| This compound (SB-742457) | Rat | Reversal of experimentally induced learning deficits | Reversed age-related and experimentally induced learning deficits. |
| Idalopirdine (Lu AE58054) | Rat | - | Potentiated and prolonged donepezil-induced increase in hippocampal acetylcholine efflux. |
| Latrepirdine | TgCRND8 mice (Alzheimer's model) | Cognitive tasks | Improved cognition and reduced neuropathology. |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Neuroprotection Assay (LDH Release Assay)
This assay quantifies cell death by measuring the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon cell membrane damage.
-
Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured until mature.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Induction of Cell Death: A stressor, such as oxygen-glucose deprivation or a neurotoxic agent (e.g., glutamate), is added to the culture medium to induce neuronal death.
-
Sample Collection: After the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Measurement: The collected supernatant is transferred to a new plate, and an LDH assay reagent is added. The enzymatic reaction, which produces a colored formazan (B1609692) product, is measured spectrophotometrically at 490 nm.
-
Data Analysis: The amount of LDH release is calculated relative to control wells (untreated cells and cells treated with a lysis buffer to induce maximum LDH release). A decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.
dot
Caption: Experimental workflow for the LDH release assay.
Scopolamine-Induced Cognitive Deficit Model (Novel Object Recognition Test)
This behavioral test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Habituation: The animal is placed in an open-field arena for a set period to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Drug Administration: The test compound or vehicle is administered. Subsequently, scopolamine (or saline for control) is administered to induce a cognitive deficit.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index in the drug-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
dot
Caption: Workflow for the Novel Object Recognition test.
Clinical Trial Outcomes: A Sobering Reality
Despite the promising preclinical data for 5-HT6 receptor antagonists, the translation to clinical efficacy has been challenging.
Table 3: Summary of Key Clinical Trial Results
| Compound | Trial Phase | Indication | Key Outcome |
| This compound | Phase 3 (MINDSET) | Mild-to-moderate Alzheimer's Disease | Failed to meet co-primary endpoints of improving cognition (ADAS-Cog) and activities of daily living (ADCS-ADL). |
| Idalopirdine | Phase 3 | Mild-to-moderate Alzheimer's Disease | Did not meet primary efficacy endpoint versus placebo. |
| Latrepirdine | Phase 3 | Mild-to-moderate Alzheimer's Disease | Failed to show any benefit. |
The failure of these compounds in late-stage clinical trials highlights the significant gap that can exist between preclinical models and human disease. Several factors may contribute to this discrepancy, including the complexity of Alzheimer's disease pathophysiology, the limitations of current animal models in fully recapitulating the human condition, and potential differences in drug metabolism and target engagement between species.
Conclusion and Future Directions
The cross-validation of this compound's mechanism of action across different models reveals a consistent preclinical signal for cognitive enhancement through 5-HT6 receptor antagonism. However, the lack of translation to clinical efficacy underscores the need for more predictive preclinical models and a deeper understanding of the complex neurobiology of cognitive decline in humans. Future research in this area may benefit from:
-
Development of more sophisticated animal models that better replicate the multifaceted nature of Alzheimer's disease.
-
Utilization of human-based in vitro models , such as induced pluripotent stem cell (iPSC)-derived neurons, to better predict clinical responses.
-
Exploration of combination therapies that target multiple pathological pathways simultaneously.
-
Investigation of patient stratification strategies to identify subgroups who may be more likely to respond to 5-HT6 receptor antagonists.
By critically evaluating both the successes and failures in the development of compounds like this compound, the scientific community can refine its strategies for discovering and validating novel treatments for neurodegenerative diseases.
Intepirdine: A Comparative Analysis of Standalone and Combination Therapy in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intepirdine (formerly SB-742457 and RVT-101), a 5-HT6 receptor antagonist, has been investigated as a potential therapeutic for mild-to-moderate Alzheimer's disease (AD), both as a monotherapy and as an adjunctive treatment to acetylcholinesterase inhibitors like donepezil (B133215). This guide provides a comprehensive comparison of the efficacy of this compound under these two therapeutic strategies, supported by data from key clinical trials. While early-phase studies hinted at a potential benefit, particularly in combination, the pivotal Phase 3 MINDSET trial ultimately failed to demonstrate a statistically significant improvement in cognition or daily functioning for the combination therapy. This has led to the discontinuation of this compound's development for Alzheimer's disease.[1][2] This analysis presents the quantitative outcomes, experimental methodologies, and underlying signaling pathways to offer a clear perspective on the clinical journey of this compound.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data from key clinical trials evaluating this compound as both a monotherapy and a combination therapy. The primary endpoints of interest are the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.
| Therapeutic Strategy | Clinical Trial | Treatment Group | N | Primary Endpoint | Change from Baseline (Drug vs. Placebo) | P-value |
| Monotherapy | Phase 2 (Study 1) | This compound (35 mg/day) | 68 | ADAS-Cog (24 weeks) | -0.4 | Not Statistically Significant |
| CIBIC+ (24 weeks) | -0.17 | Not Statistically Significant | ||||
| Combination Therapy | Phase 2b (Study 2) | This compound (35 mg/day) + Donepezil | 229 | ADAS-Cog (24 weeks) | -1.8 | 0.012 |
| ADCS-ADL (24 weeks) | +1.5 | 0.033 | ||||
| Phase 3 (MINDSET) | This compound (35 mg/day) + Donepezil | 684 | ADAS-Cog (24 weeks) | -0.36 | 0.2249[3] | |
| ADCS-ADL (24 weeks) | -0.09 | 0.8260[3] |
Note: A negative change in ADAS-Cog score indicates cognitive improvement. A positive change in ADCS-ADL score indicates improvement in daily living activities. CIBIC+ is the Clinician's Interview-Based Impression of Change Plus Caregiver Input.
Experimental Protocols
Phase 2 Monotherapy Study (Study 1)
This randomized, double-blind, placebo-controlled, parallel-group study investigated the efficacy and safety of this compound (then SB-742457) as a monotherapy over 24 weeks.[4]
-
Participants: 576 patients with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 10-26).[4]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (15 mg or 35 mg), donepezil (5-10 mg as an active control), or placebo.[4]
-
Co-primary Endpoints:
-
Duration: 24 weeks.[4]
Phase 3 Combination Therapy Study (MINDSET)
This pivotal, global, multicenter, double-blind, randomized, placebo-controlled trial was designed to confirm the efficacy of this compound as an adjunctive therapy to donepezil.[1][3][5]
-
Participants: 1,315 patients aged 50-85 years with mild-to-moderate Alzheimer's disease who were on a stable dose of donepezil.[1][5]
-
Intervention: Patients were randomized to receive either 35 mg of this compound or a placebo once daily, in addition to their ongoing donepezil treatment.[1]
-
Co-primary Endpoints:
-
Duration: 24 weeks, with an optional 12-month open-label extension.[2][5]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow of the Phase 3 MINDSET trial.
Caption: Logical comparison of this compound therapeutic strategies.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two randomized controlled trials of SB742457 in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
Benchmarking the safety and tolerability of Intepirdine
An objective comparison of Intepirdine's safety profile against alternative treatments for cognitive disorders, supported by clinical trial data.
Introduction
This compound (also known as RVT-101 or SB-742457) is an investigational drug that was developed for the treatment of mild-to-moderate Alzheimer's disease and dementia with Lewy bodies (DLB).[1][2] As a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, it was designed to enhance cognitive function.[1][3] Despite demonstrating a generally favorable safety profile, the development of this compound was discontinued (B1498344) after Phase 3 clinical trials failed to show significant efficacy.[2][4][5] This guide provides a comprehensive comparison of the safety and tolerability of this compound with that of other 5-HT6 receptor antagonists and a standard-of-care treatment for Alzheimer's disease, based on data from pivotal clinical trials.
Comparative Safety and Tolerability Analysis
The safety and tolerability of a drug candidate are critical to its potential clinical utility. While this compound's development was halted due to lack of efficacy, its safety profile remains a valuable benchmark for researchers in the field. Across multiple clinical studies, this compound was consistently reported to be well-tolerated.[3][6][7]
Quantitative Safety Data from Clinical Trials
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the pivotal MINDSET Phase 3 trial of this compound in Alzheimer's disease, alongside safety data for comparator drugs.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the MINDSET Phase 3 Trial of this compound (24 weeks) [6]
| Adverse Event Category | This compound 35 mg (N=656) n (%) | Placebo (N=651) n (%) |
| At least one TEAE | 366 (55.8%) | 355 (54.5%) |
| Fall | 37 (5.6%) | 29 (4.5%) |
| Urinary tract infection | 25 (3.8%) | 26 (4.0%) |
| Nasopharyngitis | Not Reported | 19 (2.9%) |
Data from the MINDSET trial, where this compound was administered as an adjunct to donepezil (B133215).[6]
Table 2: Safety and Tolerability of Comparator Drugs
| Drug | Class | Key Adverse Events | Source |
| Idalopirdine (B1259171) | 5-HT6 Receptor Antagonist | Higher incidence of at least one adverse event, increased liver enzymes (γ-glutamyltransferase, alanine (B10760859) aminotransferase, aspartate aminotransferase), vomiting.[8][9][10] | LADDER Phase 2 Trial, Meta-analysis[8][9] |
| Latrepirdine (Dimebon) | Antihistamine with 5-HT6 Antagonist Activity | Generally well-tolerated. In one study, headache was more common (15% vs 7% with placebo).[11][12] | Meta-analysis, Phase 2 Trial[11][12] |
| Donepezil | Acetylcholinesterase Inhibitor | Nausea, diarrhea, malaise, dizziness, insomnia.[2][13] | Post-marketing surveillance, Clinical trials[2][13] |
Experimental Protocols
The safety and tolerability data for this compound were primarily derived from two large-scale clinical trials: the MINDSET study in Alzheimer's disease and the HEADWAY-DLB study in dementia with Lewy bodies.
MINDSET (NCT02585934) Study Protocol
The MINDSET study was a global, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial.[4][6]
-
Objective: To evaluate the efficacy and safety of 35 mg/day of this compound as an adjunctive therapy to stable donepezil treatment in patients with mild-to-moderate Alzheimer's disease over 24 weeks.[6][14]
-
Patient Population: 1,315 patients aged 50 to 85 with a diagnosis of mild-to-moderate Alzheimer's disease and on a stable dose of donepezil.[6][15]
-
Methodology: The study included a 4-week screening period, a 3-week single-blind placebo run-in period, and a 24-week double-blind treatment period.[6] Patients were randomized on a 1:1 basis to receive either 35 mg of this compound or a placebo once daily, in addition to their ongoing donepezil therapy.[6] Safety assessments were conducted at regular intervals throughout the trial.[6]
HEADWAY-DLB (NCT02669433) Study Protocol
The HEADWAY-DLB study was a multinational, double-blind, randomized, placebo-controlled Phase 2b trial.[3][16]
-
Objective: To assess the efficacy and safety of this compound (35 mg and 70 mg daily) in patients with dementia with Lewy bodies over a 24-week period.[3][17]
-
Patient Population: 269 patients aged 50 to 85 with a diagnosis of probable dementia with Lewy bodies.[3][7]
-
Methodology: The trial consisted of a 24-week double-blind treatment period where patients were randomized in a 1:1:1 ratio to receive 35 mg of this compound, 70 mg of this compound, or a placebo.[16] The primary endpoint was the change in motor function, with safety and tolerability being key secondary endpoints.[3]
Visualizing the Research Process
This compound's Mechanism of Action and Clinical Development Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound and the logical flow of its clinical development.
References
- 1. A systematic review of adverse events in the placebo arm of donepezil trials: the role of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Ramaswamy's Axovant Abandons this compound After Dementia Trial Fails - BioSpace [biospace.com]
- 6. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of idalopirdine for Alzheimer’s disease: a systematic review and meta-analysis | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 9. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of idalopirdine for Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the efficacy of latrepirdine (dimebon) treatment for improvement of cognitive function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse effects associated with the use of donepezil in general practice in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Side effects of donepezil - NHS [nhs.uk]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mayo.edu [mayo.edu]
Intepirdine's Divergent Paths in Alzheimer's and Lewy Body Dementia: A Comparative Analysis
New York, NY – December 4, 2025 – Intepirdine (formerly RVT-101), a potent and selective 5-HT6 receptor antagonist, has been the subject of extensive clinical investigation for its potential as a symptomatic treatment for both Alzheimer's disease (AD) and dementia with Lewy bodies (DLB). Despite a shared mechanistic rationale, the clinical development programs for this compound in these two neurodegenerative disorders yielded disappointing results, ultimately leading to the discontinuation of its development. This guide provides a detailed comparative analysis of the key clinical trials of this compound in AD and DLB, alongside an examination of its underlying mechanism of action and relevant preclinical data.
Executive Summary
This compound was developed to improve cognitive function by modulating cholinergic and other neurotransmitter systems through the blockade of the 5-HT6 receptor. However, the large-scale Phase 3 MINDSET trial in patients with mild-to-moderate AD failed to meet its co-primary endpoints of improving cognition and activities of daily living. Similarly, the Phase 2b HEADWAY-DLB trial in patients with DLB did not demonstrate a significant benefit on motor function, the primary endpoint, or on other secondary measures. This comparative guide synthesizes the available data from these pivotal trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's clinical performance and the methodologies employed in its evaluation.
Comparative Clinical Trial Data
The clinical evaluation of this compound in Alzheimer's disease and dementia with Lewy bodies was primarily centered around two key studies: the MINDSET trial for AD and the HEADWAY-DLB trial for DLB. The tables below summarize the baseline characteristics of the study populations and the primary efficacy outcomes.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | MINDSET (Alzheimer's Disease)[1] | HEADWAY-DLB (Dementia with Lewy Bodies)[2] |
| Number of Patients (mITT) | 1315 | 265 |
| Mean Age (years) | 70.2 (at diagnosis) | 73.2 |
| Sex (% female) | 55.7% (this compound group) / 58.8% (Placebo group) | 33.6% |
| Mean Mini-Mental State Examination (MMSE) Score | 20.7 (this compound group) / 20.6 (Placebo group) | 21.1 |
| Mean ADAS-Cog Score at Baseline | 24.9 (this compound group) / 24.8 (Placebo group) | Not Reported as Primary |
| Mean UPDRS-III Score at Baseline | Not Applicable | 27.7 (35mg), 27.2 (70mg), 25.8 (Placebo) |
| Concomitant Medications | All patients on stable donepezil (B133215) | 85.3% on an AChEI, 45.3% on anti-parkinsonian medication, 17.7% on memantine |
Table 2: Primary Efficacy Outcomes of this compound Clinical Trials
| Trial | Indication | Primary Endpoint(s) | Treatment Arm | Placebo Arm | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| MINDSET [1][3] | Alzheimer's Disease | Change from baseline in ADAS-Cog at 24 weeks | -0.36 | - | -0.36 (-0.95, 0.22) | 0.2249 |
| Change from baseline in ADCS-ADL at 24 weeks | -0.09 | - | -0.09 (-0.90, 0.72) | 0.8260 | ||
| HEADWAY-DLB [2][4] | Dementia with Lewy Bodies | Change from baseline in UPDRS-III at 24 weeks (35mg) | +2.01 | - | +2.01 (-0.79, 4.80) | 0.1580 |
| Change from baseline in UPDRS-III at 24 weeks (70mg) | -0.74 | - | -0.74 (-3.55, 2.08) | 0.6069 |
In the MINDSET trial, this compound did not show a statistically significant improvement in either cognition or activities of daily living compared to placebo in patients with mild-to-moderate Alzheimer's disease.[1][3] A single key secondary endpoint, the Clinician's Interview-Based Impression of Change plus caregiver interview (CIBIC+), showed a small statistically significant benefit.[1][3]
In the HEADWAY-DLB trial, neither the 35 mg nor the 70 mg dose of this compound demonstrated a significant improvement in motor function as measured by the UPDRS-III scale compared to placebo in patients with dementia with Lewy bodies.[2][4] All other secondary endpoints in the HEADWAY-DLB trial also failed to show a significant benefit.[2][4]
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.
MINDSET (Alzheimer's Disease)
-
Study Design: A global, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 study.[3]
-
Participants: 1315 patients with mild-to-moderate probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 10 and 26.[5] All patients were on a stable dose of donepezil.[3]
-
Intervention: Patients were randomized to receive either 35 mg of this compound or a placebo once daily for 24 weeks.[3]
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This 11-item scale assesses multiple cognitive domains including memory, language, and praxis. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[6][7] The assessment includes tasks such as word recall, naming objects and fingers, following commands, constructional praxis, and orientation.[6]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This 23-item inventory is completed by a caregiver to assess the patient's performance in activities of daily living over the previous four weeks.[8] The total score ranges from 0 to 78, with lower scores indicating greater impairment.[8] The inventory covers a range of basic and instrumental activities of daily living.[9]
-
HEADWAY-DLB (Dementia with Lewy Bodies)
-
Study Design: A multinational, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 2b study.[2]
-
Participants: 269 patients with a diagnosis of probable dementia with Lewy bodies and an MMSE score between 14 and 26.[10][11] Patients on stable doses of acetylcholinesterase inhibitors and/or anti-parkinsonian medications were permitted to enroll.[2]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive 35 mg of this compound, 70 mg of this compound, or placebo once daily for 24 weeks.[2]
-
Primary Outcome Measure:
-
Unified Parkinson's Disease Rating Scale, Part III (UPDRS-III): This clinician-rated scale assesses the severity of motor signs in Parkinson's disease and other parkinsonian syndromes.[12] It includes an examination of speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, pronation-supination movements of hands, toe taps, leg agility, arising from a chair, posture, gait, postural stability, and body bradykinesia and hypokinesia.[13] Scores for each item range from 0 (normal) to 4 (severe), with a higher total score indicating greater motor impairment.[12]
-
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are almost exclusively located in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
By blocking the 5-HT6 receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems. A key proposed mechanism is the disinhibition of cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine (B1216132) and glutamate (B1630785) in the brain. This is believed to occur through the modulation of GABAergic interneurons. Additionally, 5-HT6 receptor signaling can influence the Fyn-ERK pathway, which is involved in synaptic plasticity and neuronal growth.
Comparative Experimental Workflow
The clinical development path for this compound in both Alzheimer's disease and dementia with Lewy bodies followed a conventional trajectory, from initial preclinical evaluation to large-scale clinical trials. The workflow diagram below illustrates the typical stages of this process.
Conclusion
The clinical development of this compound for both Alzheimer's disease and dementia with Lewy bodies represents a significant effort to target the 5-HT6 receptor for the symptomatic treatment of dementia. Despite a strong preclinical rationale, the large and well-conducted MINDSET and HEADWAY-DLB trials unfortunately failed to demonstrate a clinically meaningful benefit in their respective patient populations. The data from these studies, however, provide valuable insights for the scientific community and will undoubtedly inform future drug development efforts in these challenging neurodegenerative diseases. The detailed comparison of the trial designs, patient populations, and outcomes presented in this guide serves as a critical resource for understanding the nuances of clinical research in AD and DLB and the complexities of targeting the serotonergic system for cognitive enhancement.
References
- 1. This compound as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An international, randomized, placebo‐controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An international, randomized, placebo-controlled, phase 2b clinical trial of this compound for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exhibit [sec.gov]
- 6. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 7. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 8. The Alzheimer’s Disease Cooperative Study – Activities of Daily Living dependence score: revision and validation of an algorithm evaluating patient dependence across the spectrum of AD severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inventory to assess activities of daily living for clinical trials in Alzheimer's disease. The Alzheimer's Disease Cooperative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Study Evaluating this compound (RVT-101) in Subjects With Dementia With Lewy Bodies: The HEADWAY-DLB Study | Clinical Research Trial Listing [centerwatch.com]
- 12. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
- 13. files.alz.washington.edu [files.alz.washington.edu]
5-HT6 Receptor Antagonists in Clinical Trials: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive disorders, particularly Alzheimer's disease, has led researchers to explore numerous pharmacological targets. Among these, the serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising candidate due to its unique localization in the central nervous system and its role in modulating multiple neurotransmitter systems.[1] This guide provides a comparative analysis of key 5-HT6 receptor antagonists that have been evaluated in clinical trials, summarizing their performance, outlining experimental protocols, and illustrating the underlying biological pathways.
Overview of 5-HT6 Receptor Antagonists
Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for learning and memory.[2][3] Several compounds have progressed through clinical development, with many showing initial promise in early-phase trials before facing challenges in larger, more definitive studies. This has been a recurring theme in the development of this class of drugs, where early positive signals on cognition and activities of daily living did not translate into statistically significant improvements in Phase III trials.[2][4]
Comparative Efficacy and Safety of Key Antagonists
The following tables summarize the clinical trial data for prominent 5-HT6 receptor antagonists. It is important to note that while many of these compounds have been discontinued (B1498344) for the treatment of Alzheimer's disease, the data from their clinical evaluations provide valuable insights for future drug development.
| Compound Name (Synonyms) | Developer(s) | Phase of Development (for Alzheimer's Disease) | Key Efficacy Findings | Key Safety and Tolerability Findings |
| Intepirdine (SB-742457, RVT-101) | GlaxoSmithKline / Axovant Sciences | Failed Phase III | Early trials suggested cognitive improvement when used as an adjunct to donepezil (B133215).[2] However, Phase III trials failed to show a statistically significant improvement in cognition or activities of daily living.[4] | Generally well-tolerated in Phase I and II trials with no major adverse effects reported.[2][5] |
| Idalopirdine (Lu AE58054) | Lundbeck | Failed Phase III | Phase II trials showed some positive effects on cognition. However, three large Phase III trials (STARSHINE, STARBEAM, and STARBRIGHT) did not meet their primary endpoints for improving cognitive function.[2] | Generally well-tolerated in clinical trials.[4] |
| Latrepirdine (Dimebon) | Medivation / Pfizer | Failed Phase III | Initially developed for antihistaminic properties, it showed some early promise for Alzheimer's but failed to demonstrate efficacy in pivotal trials.[2] | Well-tolerated at doses up to 20 mg three times daily.[4] |
| SUVN-502 | Suven Life Sciences | Phase IIa | Currently in Phase IIa trials as an adjunctive therapy with donepezil and memantine (B1676192) for moderate Alzheimer's disease.[2] The combination aims to increase both acetylcholine and glutamate levels.[2] | Phase I trials indicated that the drug was well-tolerated with no adverse effects.[2] |
| AVN-322 | Avineuro Pharmaceuticals | Phase I | A selective 5-HT6 receptor antagonist that has completed Phase I trials.[2] Preclinical studies showed it could reverse the negative cognitive effects of scopolamine.[2] | Reported to be well-tolerated with no adverse effects in Phase I trials.[2] |
| HEC30654 | - | Phase I | A selective 5-HT6 receptor antagonist that has undergone a Phase I trial in healthy Chinese subjects.[6] | Single doses up to 30 mg were generally safe and well-tolerated. The 60 mg dose met pre-defined stopping criteria.[6] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized methodology for a Phase II/III clinical trial evaluating a 5-HT6 receptor antagonist as an adjunctive therapy for Alzheimer's disease, based on the descriptions of trials for compounds like this compound and idalopirdine.
A. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
B. Participant Population:
-
Inclusion Criteria:
-
Age 50-85 years.
-
Diagnosis of probable mild-to-moderate Alzheimer's disease.
-
Stable dose of an acetylcholinesterase inhibitor (e.g., donepezil) for at least 3 months.
-
Mini-Mental State Examination (MMSE) score between 10 and 26.
-
-
Exclusion Criteria:
-
Other neurological or psychiatric conditions that could affect cognition.
-
Use of other investigational drugs.
-
Clinically significant unstable medical conditions.
-
C. Intervention:
-
Treatment Group: Oral administration of the investigational 5-HT6 receptor antagonist at a specified dose (e.g., once or twice daily).
-
Control Group: Oral administration of a matching placebo.
-
Duration: Typically 24 to 52 weeks.
D. Outcome Measures:
-
Primary Endpoints:
-
Change from baseline on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
-
-
Secondary Endpoints:
-
Change from baseline on the Clinical Global Impression of Change (CGIC) scale.
-
Neuropsychiatric Inventory (NPI) scores.
-
Safety and tolerability assessments (adverse events, vital signs, laboratory tests, ECGs).
-
E. Statistical Analysis: The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) to compare the change from baseline in ADAS-Cog and ADCS-ADL scores between the treatment and placebo groups.
Visualizing the Mechanisms and Processes
To better understand the context of these clinical trials, the following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonists and a typical workflow for their clinical development.
References
- 1. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Intepirdine
Core Safety and Disposal Protocols
All personnel must handle intepirdine with appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] Operations with the potential to generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste—including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions—as hazardous chemical waste.
-
This waste must be segregated from non-hazardous trash and other chemical waste streams to prevent accidental reactions or contamination.[3]
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure and away from general laboratory traffic.
-
-
Arrangement for Professional Disposal:
Quantitative Safety and Disposal Data
| Parameter | Value/Instruction | Source |
| GHS Classification | Acute Toxicity - Oral (Category 3) | [4] |
| Hazard Statements | H301: Toxic if swallowed | [4] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P273: Avoid release to the environment. P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P391: Collect spillage. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use a respirator for dust or aerosols. | [1][2] |
| Disposal Method | Offer to a licensed, professional waste disposal company. | [4] |
Experimental Protocols
There are no established experimental protocols for the chemical neutralization of this compound for disposal purposes. The standard and required protocol is the segregation, proper labeling, and professional disposal of the unaltered chemical waste, as outlined in the step-by-step procedure above.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
